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  • Product: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
  • CAS: 1803609-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Salt Formation in Drug Discovery In the landscape of modern drug development, the manipulation of a molecule's physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Salt Formation in Drug Discovery

In the landscape of modern drug development, the manipulation of a molecule's physicochemical properties is a cornerstone of optimizing its therapeutic potential. The conversion of a free base, such as 2-Methyl-4-(1,3-oxazol-2-yl)aniline, into a salt form, in this case, the hydrochloride salt, is a frequently employed and highly effective strategy. This conversion can profoundly influence a compound's solubility, stability, and bioavailability, thereby enhancing its suitability as a drug candidate. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride, offering both established data for the parent compound and scientifically grounded projections for its hydrochloride salt.

The core structure, 2-Methyl-4-(1,3-oxazol-2-yl)aniline, is an intriguing scaffold for medicinal chemistry, combining an aniline moiety with an oxazole ring. The aniline component provides a key site for biological interactions, while the oxazole ring can influence the molecule's electronic properties and metabolic stability. The formation of the hydrochloride salt by reacting the basic aniline nitrogen with hydrochloric acid is anticipated to significantly alter its physical characteristics, a critical consideration for formulation and in vivo studies.

Chemical Identity and Structural Elucidation

The foundational molecule, 2-Methyl-4-(1,3-oxazol-2-yl)aniline, is identified by the CAS Number 1208318-84-6.[1][2][3] Its hydrochloride salt is formed by the protonation of the exocyclic amino group.

Property2-Methyl-4-(1,3-oxazol-2-yl)aniline (Free Base)2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride (Projected)
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₁ClN₂O
Molecular Weight 174.20 g/mol [1]210.66 g/mol
Physical Form Solid[2]Crystalline Solid
Purity Typically ≥95-97%[2][3]Dependent on synthesis and purification
Storage 2-8°C, protect from light[2]Stable under normal conditions, protect from moisture

Solubility: A Critical Determinant of Bioavailability

The aqueous solubility of a compound is a paramount factor in its absorption and, consequently, its therapeutic efficacy. For weakly basic compounds like anilines, solubility is highly pH-dependent.

The Free Base: 2-Methyl-4-(1,3-oxazol-2-yl)aniline, as a free base, is expected to have low aqueous solubility, a common characteristic of organic amines. Its solubility will be significantly influenced by the pH of the medium, with increased solubility in acidic conditions due to the protonation of the basic aniline nitrogen.

The Hydrochloride Salt: The formation of the hydrochloride salt is a deliberate strategy to enhance aqueous solubility. The ionic nature of the salt allows for more favorable interactions with polar solvents like water, leading to a significant increase in solubility compared to the free base. For instance, aniline hydrochloride is readily soluble in water.[4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method provides a reliable determination of equilibrium solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride to vials containing a known volume of purified water (and other relevant buffered solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental thermal property that provides insights into the purity of a compound and the strength of its crystal lattice.

The Free Base: As a solid organic molecule, the free base will have a defined melting point.

The Hydrochloride Salt: Amine hydrochloride salts typically exhibit significantly higher melting points than their corresponding free bases. This is due to the strong electrostatic interactions (ionic bonds) within the crystal lattice of the salt, which require more energy to overcome compared to the intermolecular forces in the crystal of the free base. For example, aniline hydrochloride has a melting point of 198°C, while aniline itself melts at -6°C.[4]

Experimental Protocol: Capillary Melting Point Determination

This standard technique is used for the determination of a compound's melting point.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Apparatus: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa: The Key to Understanding Ionization

The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is of primary interest.

The Free Base: Aniline has a pKa of its conjugate acid of approximately 4.6.[5] This indicates that aniline is a weak base. The presence of substituents on the aniline ring will influence this value.

The Hydrochloride Salt: The hydrochloride salt exists as the protonated anilinium ion. The pKa of the hydrochloride salt refers to the acidity of this anilinium ion. This value is crucial for predicting the compound's behavior in different pH environments, such as those found in the gastrointestinal tract, and for developing analytical methods like HPLC.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a known volume of water.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability: Ensuring Compound Integrity

The chemical stability of a compound is a critical factor for its storage, handling, and formulation.

The Free Base: Aniline and its derivatives can be susceptible to oxidation and degradation upon exposure to air and light, often resulting in discoloration.

The Hydrochloride Salt: The hydrochloride salt is generally more stable than the free base. The protonation of the aniline nitrogen reduces its electron density, making it less susceptible to oxidation. Proper storage in a cool, dry place, protected from light, is still recommended to ensure long-term stability.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.

Methodology:

  • Stress Conditions: Expose solutions of the hydrochloride salt to a variety of stress conditions, including:

    • Acidic: e.g., 0.1 M HCl at elevated temperature.

    • Basic: e.g., 0.1 M NaOH at room temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: e.g., heating the solid or solution.

    • Photolytic: e.g., exposure to UV light.

  • Sample Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure that no co-eluting degradants are present.

Conclusion

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride represents a strategically modified form of its parent free base, designed to enhance its physicochemical properties for research and potential therapeutic applications. While specific experimental data for the hydrochloride salt is not widely available in the public domain, a thorough understanding of the principles of salt formation allows for reliable predictions of its behavior. The hydrochloride salt is expected to exhibit significantly improved aqueous solubility and a higher melting point compared to the free base. This technical guide provides researchers with a solid foundation for working with this compound, including robust protocols for the experimental determination of its key physicochemical properties. Such characterization is an indispensable step in the journey of a promising molecule from the laboratory to potential clinical applications.

References

  • MilliporeSigma. 2-methyl-4-(1,3-oxazol-2-yl)aniline. Available from: [Link].

  • National Center for Biotechnology Information. Aniline hydrochloride. In: PubChem Compound Summary for CID 8843. Available from: [Link].

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available from: [Link].

  • Mocsonaki. 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride. Available from: [Link].

  • Beijing Innochem Science & Technology Co.,Ltd. 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Available from: [Link].

  • Wikipedia. Aniline. Available from: [Link].

  • NextSDS. 4-(2-methyl-1,3-oxazol-4-yl)aniline dihydrochloride. Available from: [Link].

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Exploratory

A Methodological Guide to the Structural Elucidation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride via X-ray Diffraction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The convergence of the aniline scaffold and the oxazole ring in a single molecular entity presents a compelling target...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The convergence of the aniline scaffold and the oxazole ring in a single molecular entity presents a compelling target for medicinal chemistry and materials science.[1][2] 2-Methyl-4-(1,3-oxazol-2-yl)aniline is one such molecule, holding potential as a building block for novel therapeutic agents.[3][4] The conversion to its hydrochloride salt is a common strategy in drug development to enhance solubility and stability. A definitive understanding of its three-dimensional atomic arrangement is paramount for predicting its behavior, optimizing its properties, and establishing structure-activity relationships (SAR).[5] As of this writing, the crystal structure of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride has not been reported in the public domain. This guide, therefore, serves as a comprehensive methodological whitepaper, providing a field-proven, step-by-step framework for its synthesis, crystallization, and ultimate structural elucidation by single-crystal and powder X-ray diffraction.

Introduction: The Significance of Structural Determination

The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6] Similarly, aniline derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals.[1] The hydrochloride salt of a target compound is often the preferred form for development, as the ionization can significantly improve critical physicochemical properties.

The precise spatial arrangement of atoms and the network of intermolecular interactions within the crystal lattice govern a compound's macroscopic properties, such as:

  • Solubility and Dissolution Rate: Influenced by the energy of the crystal lattice.

  • Stability and Shelf-life: Dictated by molecular packing and intermolecular forces.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere.

  • Polymorphism: The ability to exist in multiple crystalline forms, each with different properties.

Therefore, elucidating the crystal structure via X-ray diffraction is not merely an academic exercise; it is a critical, self-validating step in the drug development pipeline that provides the foundational blueprint for rational drug design and formulation.[5]

Synthesis and Preparation of the Hydrochloride Salt

The journey to a crystal structure begins with the synthesis of high-purity material. The following is a robust, three-step protocol for the synthesis of the parent aniline, based on established chemical transformations, followed by its conversion to the hydrochloride salt.[7]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole This step utilizes the Van Leusen reaction, a reliable method for forming oxazole rings.[8]

  • Reagents & Setup: To a 100 mL round-bottom flask, add 2-methyl-4-nitrobenzaldehyde (1.65 g, 10 mmol), tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol), and methanol (50 mL).

  • Reaction: Add potassium carbonate (2.76 g, 20 mmol) to the mixture and stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the reaction is complete (typically 2-4 hours), remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product as a pale yellow solid.[7]

Step 2: Reduction to 2-Methyl-4-(1,3-oxazol-2-yl)aniline The nitro group is selectively reduced to an amine using stannous chloride, a classic and effective method.[7]

  • Reagents & Setup: In a 250 mL round-bottom flask, suspend the product from Step 1 (2.04 g, 10 mmol) in ethanol (50 mL). Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

  • Reaction: Carefully add concentrated hydrochloric acid (5 mL) dropwise while stirring. Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

  • Workup & Neutralization: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction & Purification: Filter the mixture through celite to remove tin salts, washing the filter cake with ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the target aniline as an off-white to light brown solid.[7]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Methyl-4-(1,3-oxazol-2-yl)aniline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 2-Methyl-4-nitrobenzaldehyde + TosMIC + K2CO3 B Van Leusen Reaction A->B C 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole B->C D Product from Step 1 + SnCl2·2H2O / HCl C->D E Reduction D->E F 2-Methyl-4-(1,3-oxazol-2-yl)aniline E->F G Aniline Base in Ether F->G H Add HCl Solution G->H I Target Hydrochloride Salt (Precipitate) H->I

Caption: Synthetic workflow for 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride.

Crystal Growth: The Art and Science of Nucleation

Obtaining high-quality single crystals suitable for X-ray diffraction is the most crucial and often unpredictable step in the process.[5] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing lattice. For aniline derivatives, slow evaporation is a highly effective technique.[5]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the hydrochloride salt moderately. A screening panel should be established using solvents of varying polarity, such as methanol, ethanol, acetone, acetonitrile, and mixtures (e.g., ethanol/water).

  • Setup for Slow Evaporation:

    • Prepare several saturated or near-saturated solutions of the salt in different solvents from the screening panel in small, clean vials.

    • Loosely cap the vials or cover them with parafilm punctured with a few small holes. This allows the solvent to evaporate over several days to weeks.

    • Place the vials in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks appear, they must be carefully harvested. Using a cryoloop, a suitable crystal is selected and immediately flash-cooled in a stream of cold nitrogen gas (100 K) to prevent solvent loss and minimize radiation damage during data collection.[5]

Single-Crystal X-ray Diffraction (SCXRD): The Atomic Blueprint

SCXRD is the definitive, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[9][10]

G A High-Quality Single Crystal B Mount on Goniometer & Flash-Cool (100 K) A->B C Expose to Monochromatic X-ray Beam (e.g., Mo Kα) B->C D Rotate Crystal & Collect Diffraction Pattern C->D E Process Data (Integration, Scaling) D->E F Solve Structure (Phase Problem) E->F G Refine Structural Model F->G H Final Crystal Structure (CIF File) G->H

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: SCXRD Analysis
  • Instrument Setup: A modern diffractometer equipped with a high-intensity X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[5][10] The choice of radiation depends on the crystal's unit cell size and elemental composition.

  • Data Collection: The flash-cooled crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range. The angles and intensities of the thousands of diffracted spots are recorded.[11]

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12] From this map, an initial molecular model is built and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern best matches the observed pattern. The quality of the final structure is assessed by parameters like the R-factor.

Anticipated Crystallographic Data

While the exact data can only be determined experimentally, we can predict a plausible set of parameters based on analyses of similar aniline and oxazole derivatives found in the Cambridge Structural Database (CSD).[1][13][14][15]

ParameterPredicted Value / TypeRationale & Significance
Chemical FormulaC₁₀H₁₁N₂O⁺ · Cl⁻Represents the chemical composition of the asymmetric unit.
Formula Weight210.66 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic salts of this size and complexity.[1][13]
Space GroupP2₁/c or P2₁2₁2₁These are among the most common space groups for chiral (P2₁2₁2₁) or centrosymmetric (P2₁/c) packing of organic molecules.[16]
a, b, c (Å)a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 15-20 ÅExpected unit cell dimensions based on molecular size.
α, γ (°)90°Defined by the monoclinic/orthorhombic systems.
β (°)≈ 90-105° (Monoclinic) or 90° (Orthorhombic)The unique angle in the monoclinic system.
Volume (ų)≈ 1500 - 2500 ųThe volume of the unit cell, which contains an integer number (Z) of molecules.
Z4 or 8The number of formula units per unit cell, typically a small integer.
R-factor (R1)< 0.05A key indicator of the quality of the refinement; a value below 5% indicates a good agreement between the model and the experimental data.[17]

Powder X-ray Diffraction (PXRD): The Bulk Fingerprint

While SCXRD provides the structure of a single perfect crystal, Powder X-ray Diffraction (PXRD) analyzes a bulk, microcrystalline sample. It is a rapid and powerful technique for phase identification, assessment of sample purity, and screening for polymorphism.[18][19][20]

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount (typically 10-20 mg) of the crystalline hydrochloride salt is finely ground with a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.[18]

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.[19]

  • Data Analysis: The output is a diffractogram, a plot of intensity versus 2θ. This pattern is a unique "fingerprint" for a specific crystalline phase.[21] The experimental PXRD pattern can be compared to a pattern calculated from the SCXRD data to confirm that the bulk sample is composed of the same single phase.

Conclusion: From Structure to Application

The successful execution of the methodologies outlined in this guide will yield the definitive crystal structure of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. This structural data is invaluable, providing a fundamental understanding of the compound's solid-state properties. For researchers in drug development, this knowledge is critical for intellectual property, formulation development, and ensuring the consistency and quality of the active pharmaceutical ingredient (API). The elucidated structure, particularly the hydrogen bonding network involving the aniline N-H protons, the chloride anion, and the oxazole heteroatoms, will provide direct insights into the forces governing its crystal packing, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem.
  • EBSCO. X-Ray powder diffraction | Science | Research Starters. EBSCO.
  • BenchChem. A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. BenchChem.
  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA.
  • BenchChem. Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. BenchChem.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Carleton College.
  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.
  • Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers.
  • PMC. A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information.
  • Gnr. (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Gnr.
  • International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. IJPRA.
  • SERC (Carleton). (2007). X-ray Powder Diffraction (XRD). Carleton College.
  • Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical.
  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
  • Thermo Fisher Scientific. (2021). Single Crystal X-Ray Diffraction of Materials. Thermo Fisher Scientific.
  • ACS Publications. Application of X-ray Powder Diffraction Techniques to the Solution of Unknown Crystal Structures. Accounts of Chemical Research.
  • YouTube. (2020). What is Single Crystal X-ray Diffraction?.
  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Springer Nature.
  • PubChem. Aniline derivative | C14H19NO3. National Center for Biotechnology Information.
  • IUCr Journals. (2015). Crystal structure of 2-bromo-4,6-dinitroaniline. International Union of Crystallography.
  • PMC. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Center for Biotechnology Information.
  • ResearchGate. (2015). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. ResearchGate.
  • CCDC. Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.
  • PMC. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. National Center for Biotechnology Information.
  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.

Sources

Foundational

In-Depth Technical Guide &amp; Safety Architecture: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

Executive Summary 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a highly specialized bifunctional building block utilized extensively in modern medicinal chemistry. Featuring an electron-rich aniline core coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a highly specialized bifunctional building block utilized extensively in modern medicinal chemistry. Featuring an electron-rich aniline core coupled with a 1,3-oxazole heterocycle, this compound is a privileged scaffold in the design of next-generation chemotherapeutics, particularly 1[1] and 2[2].

However, translating this compound from bench to clinic requires rigorous safety protocols. Like many primary aromatic amines, it carries significant toxicological liabilities—most notably the risk of methemoglobinemia and genotoxicity. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide researchers with a comprehensive, self-validating guide for handling and utilizing this hydrochloride salt safely and effectively.

Part 1: Physicochemical Profiling & Structural Analysis

Understanding the physical state of the compound is the first step in experimental design. Supplied as a hydrochloride salt, the molecule boasts improved aqueous solubility and oxidative stability compared to its freebase counterpart, but requires specific stoichiometric adjustments during synthesis.

PropertySpecification / Value
Chemical Name 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
Base CAS Number
Molecular Formula C₁₀H₁₀N₂O · HCl
Molecular Weight 210.66 g/mol (Base: 174.20 g/mol )
Physical Form Solid powder
GHS Hazard Codes H301, H311, H331 (Toxic); H315, H318 (Irritant); H372 (STOT RE)
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), protect from light

Part 2: Mechanistic Toxicology & E-E-A-T Safety Protocols

The Causality of Aniline Toxicity

The primary hazard of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride stems from its metabolic bioactivation. When absorbed (via inhalation, dermal contact, or ingestion), the aniline moiety undergoes N-hydroxylation mediated by hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1)[3].

This creates a highly reactive N-hydroxylamine metabolite . Once in the bloodstream, this metabolite enters erythrocytes and establishes a futile redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[4]. The resulting methemoglobin is incapable of binding oxygen, leading to systemic hypoxia (methemoglobinemia). Furthermore, electrophilic intermediates generated during this process can covalently bind to DNA and cellular proteins, posing long-term genotoxic and carcinogenic risks[3].

ToxicityPathway A Aniline Derivative (HCl Salt) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Absorption & Metabolism C N-Hydroxylamine Metabolite B->C N-Hydroxylation D Nitroso Intermediate C->D Oxidation D->C Redox Cycling E Hemoglobin (Fe2+) D->E Erythrocyte Entry F Methemoglobin (Fe3+) (Hypoxia) E->F Heme Iron Oxidation

Metabolic activation of anilines leading to methemoglobinemia and systemic hypoxia.

Self-Validating Safety Architecture

To mitigate these risks, laboratory personnel must implement a strict, self-validating safety protocol:

  • Engineering Controls: All weighing and transfer operations must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized hydrochloride dust.

  • Personal Protective Equipment (PPE): Standard nitrile gloves are permeable to some aniline derivatives over time. Double-gloving is mandatory. If a spill occurs on the glove, the outer glove must be removed and replaced immediately.

  • Spill Response (Validation Check): Never sweep dry powder, as this generates inhalable dust. Spills must be wetted with a 5% surfactant/water solution, absorbed with inert pads, and sealed in hazardous waste containers. Validation: Swab the area with a slightly acidic indicator paper; a lack of pH shift confirms the basic aniline residue has been removed.

Part 3: Synthetic Applications & Experimental Methodologies

In drug discovery, the 1,3-oxazole aniline scaffold is frequently utilized to synthesize amide-linked dual-targeting inhibitors[2]. Because the reagent is supplied as a hydrochloride salt, the amine is protonated (-NH₃⁺) and non-nucleophilic. Freebasing in situ is the critical causal step required to initiate the reaction.

Step-by-Step Protocol: Amide Coupling via HATU/DIPEA

This protocol describes the coupling of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride with a generic carboxylic acid to form a pharmacologically active amide.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq) — Note: The excess base is mathematically required to neutralize the HCl salt (1 eq) and drive the coupling mechanism (2 eq).

  • Anhydrous DMF (0.2 M)

Methodology:

  • Pre-Activation: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Cool the mixture to 0°C. Causality: Cooling prevents the formation of unreactive guanidinium byproducts and suppresses epimerization of the acid.

  • Freebasing & Addition: Add the 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.1 eq) to the chilled solution, followed immediately by the dropwise addition of DIPEA (3.0 eq). Validation: A distinct color change (often from clear to pale yellow/orange) indicates the formation of the active O7-azabenzotriazole ester and the liberation of the free aniline.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Sample 5 µL of the mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS. Validation: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting aniline mass ( m/z 175.08 [M+H]⁺) and the appearance of the product mass.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted aniline), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

SynthesisWorkflow S1 1. Reagent Prep Weigh HCl salt & Acid S2 2. Freebasing Add DIPEA (3.0 eq) in DMF S1->S2 S3 3. Activation Add HATU (1.2 eq) at 0°C S2->S3 S4 4. Coupling Reaction Stir at RT (2-4 hrs) S3->S4 S5 5. LC-MS Monitoring Check for Mass[M+H]+ S4->S5 S5->S4 Incomplete S6 6. Aqueous Workup EtOAc extraction & Brine wash S5->S6 Conversion >95%

Amide coupling workflow for aniline hydrochloride salts utilizing HATU/DIPEA activation.

References

  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity National Center for Biotechnology Information (PMC)[Link]

  • Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic Toxicological Sciences, Oxford University Press[Link]

  • Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors Pharmaceuticals, MDPI[Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors ACS Medicinal Chemistry Letters[Link]

Sources

Exploratory

Molecular weight and exact mass of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride Introduction 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its hydrochloride salt are heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

Introduction

2-Methyl-4-(1,3-oxazol-2-yl)aniline and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The precise characterization of their fundamental physicochemical properties, such as molecular weight and exact mass, is a critical prerequisite for their advancement as potential therapeutic agents. This guide provides a detailed exploration of these two essential parameters, the methodologies for their determination, and the theoretical basis that underpins these measurements.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. This value is typically expressed in grams per mole ( g/mol ).

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is expressed in unified atomic mass units (u). High-resolution mass spectrometry is the primary technique for the experimental determination of a compound's exact mass.

The distinction between these two values is crucial for the unambiguous identification and characterization of a chemical entity.

Quantitative Data Summary

The calculated molecular weight and exact mass for 2-Methyl-4-(1,3-oxazol-2-yl)aniline and its hydrochloride salt are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (u)
2-Methyl-4-(1,3-oxazol-2-yl)anilineC₁₀H₁₀N₂O174.20[1][2][3]174.0793
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochlorideC₁₀H₁₁ClN₂O210.66175.0871 (as [M+H]⁺)

Experimental Determination of Exact Mass by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound. The following protocol outlines a general procedure for the analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 10 µg/mL.

    • The sample solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation (LC):

    • Column: A C18 reverse-phase column is typically used for the separation of small organic molecules.

    • Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-5 µL of the sample solution is injected onto the column.

  • Mass Spectrometric Analysis (MS):

    • Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule, typically operated in positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement.

    • Data Acquisition: The mass spectrometer is set to acquire data over a relevant mass-to-charge (m/z) range, for instance, m/z 100-500.

    • Data Analysis: The acquired data is processed to identify the peak corresponding to the protonated molecule ([M+H]⁺) of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. The exact mass of this ion is then determined.

Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate inject Inject Sample sonicate->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze High-Resolution Mass Analysis ionize->analyze detect Ion Detection analyze->detect process Process Raw Data detect->process identify Identify [M+H]⁺ Peak process->identify determine Determine Exact Mass identify->determine

Caption: Workflow for the determination of exact mass by LC-MS.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates self-validating steps to ensure the trustworthiness of the results. The use of a high-resolution mass analyzer provides a high degree of confidence in the measured mass. Furthermore, the fragmentation pattern of the molecule, which can be obtained through tandem mass spectrometry (MS/MS), can serve as a structural fingerprint, further confirming the identity of the compound.[5][6]

Authoritative Grounding and Mechanistic Insights

The choice of ESI in positive mode is based on the basic nature of the aniline moiety, which is readily protonated. The addition of formic acid to the mobile phase facilitates this protonation, enhancing the signal intensity of the [M+H]⁺ ion. The chromatographic separation step is crucial for separating the analyte from any impurities that could interfere with the mass spectrometric analysis, thereby ensuring the accuracy of the measurement.

The synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline often involves the reduction of a nitro precursor.[7][8] Mass spectrometry can be a valuable tool to monitor the progress of such reactions and to characterize the final product.

Conclusion

The accurate determination of the molecular weight and exact mass of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a fundamental aspect of its chemical characterization. This guide has provided a comprehensive overview of these parameters, the theoretical principles that differentiate them, and a detailed experimental protocol for their determination using high-resolution mass spectrometry. Adherence to these principles and methodologies is essential for ensuring the scientific integrity of research and development efforts involving this and other novel chemical entities.

References

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC. [Link]

  • LC-MS/MS with UVPD fragmentation. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Scale-up synthesis route for 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

Application Note: Scale-Up Synthesis and Process Optimization of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride Strategic Overview & Retrosynthetic Rationale 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

Strategic Overview & Retrosynthetic Rationale

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a critical building block in the development of microtubule-targeting agents and novel antitubulin therapeutics () [1]. As a highly functionalized 2-aryl-1,3-oxazole, its synthesis at a pilot-plant scale requires a strategy that circumvents hazardous reagents (e.g., explosive azides) and expensive transition-metal catalysts often found in discovery-scale methodologies () [2].

To achieve a robust, economically viable, and scalable route, we designed a four-step sequence starting from commercially available 3-methyl-4-nitrobenzoic acid. (Note: The IUPAC numbering shifts upon reduction; the C3-methyl of the benzoic acid becomes the C2-methyl of the resulting aniline).

Causality in Route Design:

  • Amidation: We utilize 2-aminoacetaldehyde dimethyl acetal. Converting the carboxylic acid to an acid chloride via SOCl₂ (catalyzed by DMF) allows for rapid amidation at low temperatures, preventing thermal degradation of the acetal.

  • Cyclodehydration: Phosphorus oxychloride (POCl₃) in toluene is selected over traditional Eaton’s reagent. Eaton's reagent becomes highly viscous at scale, leading to poor heat transfer and localized exotherms. Toluene ensures a low-viscosity, homogeneous reaction profile and facilitates a controlled, biphasic aqueous quench () [3].

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) replaces dissolving metal reductions (Fe/HCl). This eliminates the generation of heavy iron sludge, vastly simplifying downstream purification and reducing environmental impact.

  • Salt Formation: Isopropanol (IPA) is chosen as the crystallization solvent. The free base is highly soluble in IPA, but the anhydrous HCl salt exhibits a steep solubility curve, ensuring high-purity crystallization while rejecting organic impurities into the mother liquor.

SyntheticWorkflow SM 3-Methyl-4-nitrobenzoic acid (Starting Material) Step1 Step 1: Amidation SOCl2, 2-Aminoacetaldehyde dimethyl acetal SM->Step1 Int1 N-(2,2-dimethoxyethyl)-3-methyl-4-nitrobenzamide (Intermediate 1) Step1->Int1 Step2 Step 2: Cyclodehydration POCl3, Toluene, 90°C Int1->Step2 Int2 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction Pd/C, H2 (3 atm), EtOH Int2->Step3 Int3 2-Methyl-4-(1,3-oxazol-2-yl)aniline (Free Base) Step3->Int3 Step4 Step 4: Salt Formation HCl in Isopropanol Int3->Step4 Final 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl (Final Product) Step4->Final

Fig 1. Four-step scale-up synthetic workflow for 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl.

Quantitative Data & Process Metrics

To ensure reproducibility, the process was validated at a 1.0 kg scale. The quantitative metrics, Critical Process Parameters (CPPs), and In-Process Control (IPC) limits are summarized below.

Table 1: Process Metrics and Quality Attributes for Scale-Up Synthesis

StageIntermediate / ProductYield (%)Purity (HPLC, %a/a)Critical Process Parameter (CPP)IPC Validation Limit
1 N-(2,2-dimethoxyethyl)-3-methyl-4-nitrobenzamide88.5> 98.0Vilsmeier catalyst (DMF) stoichiometryUnreacted acid < 1.5%
2 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole76.2> 97.5Quench temperature strictly < 25°CUncyclized Int. 1 < 2.0%
3 2-Methyl-4-(1,3-oxazol-2-yl)aniline92.4> 99.0H₂ pressure (3.0 atm), Temp (40°C)Nitro precursor < 0.5%
4 Final API (HCl Salt)95.1> 99.8Anhydrous HCl stoichiometry (1.1 eq)Chloride content 16.5 - 17.1%

Step-by-Step Experimental Protocols (Self-Validating System)

Every protocol below is engineered as a self-validating system. Reactions are not advanced based on time alone; they are advanced based on analytical confirmation (IPC) to guarantee downstream integrity () [4].

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-3-methyl-4-nitrobenzamide

Causality: Thionyl chloride (SOCl₂) generates HCl and SO₂ gases. A caustic scrubber is mandatory. DMF is added to form the highly reactive Vilsmeier-Haack intermediate, allowing the chlorination to complete at 40°C, preventing the thermal decomposition of the nitroaromatic core.

  • Charge: To a 20 L jacketed reactor under N₂, charge 3-methyl-4-nitrobenzoic acid (1.0 kg, 5.52 mol), toluene (8.0 L), and DMF (10 mL, catalytic).

  • Chlorination: Add SOCl₂ (788 g, 6.62 mol) dropwise over 2 hours at 40°C. Stir for 3 hours.

  • Validation (IPC 1A): Quench a 1 mL aliquot in methanol. Analyze via HPLC. Proceed only if methyl ester derivative indicates unreacted acid < 1.5%.

  • Concentration: Distill off excess SOCl₂ and toluene under vacuum to yield the acid chloride as a thick oil. Redissolve in dry DCM (5.0 L).

  • Amidation: Cool the reactor to 0°C. Add triethylamine (670 g, 6.62 mol), followed by the dropwise addition of 2-aminoacetaldehyde dimethyl acetal (638 g, 6.07 mol) maintaining the internal temperature < 10°C.

  • Validation (IPC 1B): Stir for 2 hours at 20°C. HPLC must show >98% conversion.

  • Workup: Wash the organic layer with 1M HCl (3 L), saturated NaHCO₃ (3 L), and brine (3 L). Concentrate to yield Intermediate 1 as a pale yellow solid.

Step 2: Cyclodehydration to 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole

Causality: The acetal requires strong acidic conditions to undergo deprotection, cyclization, and subsequent dehydration. POCl₃ acts as both the dehydrating agent and the solvent/catalyst matrix.

  • Charge: Dissolve Intermediate 1 (1.2 kg, 4.47 mol) in toluene (10.0 L). Add POCl₃ (2.05 kg, 13.4 mol).

  • Heating: Heat the mixture to 90°C for 6 hours.

  • Validation (IPC 2): Sample the reaction, quench in ice water, extract with EtOAc, and analyze via GC-MS. Limit: Uncyclized intermediate < 2.0%.

  • Quench (Critical Safety Step): Cool the reactor to 10°C. Slowly transfer the reaction mixture into a separate vessel containing vigorously stirred ice water (15 L), keeping the temperature < 25°C to prevent violent exotherms from POCl₃ hydrolysis.

  • Isolation: Separate the toluene layer, wash with 2M NaOH until pH > 7, dry over Na₂SO₄, and concentrate. Recrystallize from MTBE/Heptane to afford Intermediate 2.

IPCWorkflow Phase1 Reaction Phase (e.g., Cyclization) Sampling Aseptic/Inert Sampling (t = 4 hours) Phase1->Sampling Analysis HPLC / GC-MS Analysis (Quantify SM & Product) Sampling->Analysis Decision Conversion > 98%? (IPC Limit Met) Analysis->Decision Quench Proceed to Quench & Workup Decision->Quench Yes Extend Extend Reaction Time (+1 Hour) Decision->Extend No Extend->Sampling

Fig 2. Self-validating In-Process Control (IPC) logical workflow for scale-up synthesis.

Step 3: Nitro Reduction to 2-Methyl-4-(1,3-oxazol-2-yl)aniline

Causality: Maintaining exactly 3.0 atm of H₂ pressure is critical. Lower pressures can cause the reaction to stall at the hydroxylamine intermediate, which is prone to sudden, violent disproportionation.

  • Charge: Transfer Intermediate 2 (650 g, 3.18 mol) to a 10 L Hastelloy autoclave. Add ethanol (6.0 L) and 10% Pd/C (65 g, 50% wet).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 3.0 atm with H₂ and heat to 40°C.

  • Validation (IPC 3): Monitor H₂ uptake. Once uptake ceases (approx. 4 hours), sample for HPLC. Limit: Nitro precursor < 0.5%.

  • Filtration: Filter the catalyst through a Celite pad under an inert N₂ atmosphere (dry Pd/C is pyrophoric). Concentrate the filtrate to yield the free base as an off-white solid.

Step 4: Salt Formation (Hydrochloride)

Causality: The introduction of aqueous HCl would lead to hydrate formation or oxazole ring opening under prolonged heating. Anhydrous HCl in IPA ensures a pristine, highly crystalline anhydrous salt.

  • Charge: Dissolve the free base (500 g, 2.87 mol) in anhydrous isopropanol (4.0 L) at 50°C.

  • Salt Formation: Slowly add a 5-6 N solution of HCl in isopropanol (525 mL, ~3.15 mol, 1.1 eq). A thick white precipitate will form immediately.

  • Cooling & Aging: Cool the suspension linearly to 0°C over 3 hours to maximize crystal growth and avoid occlusion of impurities.

  • Validation (Release Testing): Filter and dry the product in a vacuum oven at 45°C for 12 hours. Perform argentometric titration for chloride content. Target: 16.5 - 17.1%.

References

  • ACS Publications. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.[Link]

Application

Buchwald-Hartwig cross-coupling with 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

An Application Guide to the Buchwald-Hartwig Cross-Coupling of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride Introduction The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a ro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Cross-Coupling of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has transformed the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods, which often demand harsh conditions and are limited in their applicability.[1]

This guide provides a detailed examination and practical protocol for the Buchwald-Hartwig coupling of a specific and challenging substrate: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride . This molecule presents a unique combination of structural features—an ortho-methyl group imposing steric hindrance, a potentially coordinating oxazole heterocycle, and its formulation as a hydrochloride salt. Each of these characteristics requires careful consideration to achieve successful and high-yielding C-N bond formation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into parameter selection, protocol execution, and troubleshooting for this valuable building block.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine association and deprotonation, and reductive elimination.[2][3][4][5]

  • Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, stabilized by phosphine ligands, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate and is often the rate-limiting step of the reaction.[2][6]

  • Amine Association and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[2] The choice and strength of the base are critical at this stage.[7][8]

  • Reductive Elimination : This final, bond-forming step involves the elimination of the desired aryl amine product from the palladium center. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Critical Parameters for Coupling with 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

The unique structure of the title compound necessitates a tailored approach to reaction design.

  • The Hydrochloride Salt : The amine is supplied as a hydrochloride salt, meaning the nitrogen is protonated and non-nucleophilic. Therefore, a sufficient quantity of base is required to first neutralize the salt to generate the free aniline in situ before the catalytic cycle can begin. This mandates the use of at least two equivalents of base relative to the aniline salt: one for neutralization and one to facilitate the catalytic deprotonation step. Using only one equivalent will result in little to no product formation.

  • Steric and Electronic Factors :

    • Ortho-Methyl Group : The methyl group adjacent to the amine introduces significant steric bulk. This can hinder the approach of the amine to the palladium center. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a coordinatively unsaturated L1Pd(0) species, which is more reactive, and facilitate the final reductive elimination step.[9][10]

    • Oxazole Moiety : Heterocyclic functional groups can sometimes coordinate to the palladium catalyst, leading to deactivation. While the oxazole ring is considered relatively weakly coordinating, this potential interaction underscores the importance of using strongly binding, specialized ligands that can outcompete it and stabilize the active catalyst.

Systematic Optimization: A Guide to Component Selection

A successful Buchwald-Hartwig amination depends on the synergistic interplay of the catalyst, ligand, base, and solvent. For a challenging substrate, systematic screening is often the most efficient path to a high-yielding protocol.[11]

Palladium Source

While simple sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3][12] Modern, well-defined palladium precatalysts, which generate the active L-Pd(0) species rapidly and quantitatively upon exposure to a base, are highly recommended for reproducibility and higher activity.[13]

Ligand Selection

The choice of ligand is arguably the most critical factor for this substrate. The steric hindrance from the ortho-methyl group necessitates the use of bulky biaryl phosphine ligands, often referred to as "Buchwald ligands."

LigandStructureKey Characteristics & Application Scope
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly general and effective for coupling primary and secondary amines, including hindered anilines. Often a reliable first choice for screening.[14]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for sterically demanding couplings. The isopropoxy groups modulate the ligand's electronic properties and steric profile.[10]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines and amides. Its structure is designed to accelerate reductive elimination.[9]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide immense steric bulk, making it suitable for very challenging couplings, including those with aryl chlorides.[12]
Base Selection

A strong, non-nucleophilic base is required. The choice can impact reaction rate and functional group compatibility. Given the need for at least two equivalents, a cost-effective and highly active base is preferable.

BasepKaH (Conjugate Acid)Common Use & Considerations
Sodium tert-butoxide (NaOtBu) ~19Very strong and highly effective. Can be incompatible with base-sensitive functional groups like esters.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base. Useful when NaOtBu fails or causes side reactions.
Potassium Phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A weaker inorganic base. Often requires higher temperatures but can be beneficial for substrates with base-sensitive groups.
Cesium Carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A moderately strong inorganic base, often used in a variety of cross-coupling reactions.[15]
Solvent Choice

The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[16] The choice of solvent can influence the solubility of the base and other reagents, which can significantly affect reaction rates.[3]

  • Toluene : A common, non-polar solvent. Excellent for many couplings.

  • 1,4-Dioxane : A polar aprotic ether that is also widely used. Its ability to dissolve a wider range of substrates can be advantageous.

  • tert-Amyl alcohol : Can be beneficial in certain cases, particularly when using weaker bases.

Experimental Protocols

Safety Precaution : All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Solvents must be anhydrous and degassed prior to use. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup prep_vial Oven-dry reaction vial & stir bar weigh_solids Weigh solids in vial: Aryl Halide, Amine Salt, Precatalyst, Ligand, Base prep_vial->weigh_solids seal_purge Seal vial with septum cap Evacuate & backfill with N₂/Ar (3x) weigh_solids->seal_purge add_liquids Add anhydrous, degassed solvent via syringe seal_purge->add_liquids heat_stir Place in preheated block Stir vigorously add_liquids->heat_stir monitor Monitor progress by TLC or LC-MS heat_stir->monitor workup Cool, quench (e.g., with water), and extract with organic solvent monitor->workup purify Dry organic layer and purify (e.g., column chromatography) workup->purify

Figure 2: General workflow for setting up a Buchwald-Hartwig amination reaction.
Protocol 1: High-Throughput Screening for Optimal Conditions

This protocol is designed for screening multiple conditions in parallel using a 96-well plate or an array of reaction vials to efficiently identify the best catalyst/ligand/base combination.[11]

  • Stock Solution Preparation :

    • Prepare a stock solution of the aryl halide (e.g., 4-bromotoluene) in the chosen solvent (e.g., Toluene).

    • Prepare a stock solution of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride in the same solvent, if solubility allows. If not, the amine will be added as a solid.

  • Array Preparation (in a glovebox) :

    • To each vial in a reaction block, add the palladium precatalyst (e.g., G4-XPhos, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

    • Add the base to be screened (e.g., NaOtBu, LHMDS, K₃PO₄, 2.2 equivalents).

    • Add 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.2 equivalents) as a solid to each vial.

  • Reaction Initiation :

    • Add the aryl halide stock solution (1.0 equivalent) to each vial.

    • Add additional solvent to reach the desired concentration (typically 0.1-0.5 M).

    • Seal the vials or plate.

  • Execution and Analysis :

    • Place the reaction block on a heated stirring plate (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

    • After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Optimized Procedure for Coupling with 4-Bromotoluene

This protocol is based on a hypothetical optimized condition identified from screening.

Reagents & Materials:

  • Aryl Halide: 4-Bromotoluene (1.0 equiv.)

  • Amine: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.2 equiv.)

  • Palladium Precatalyst: G4-XPhos Palladacycle (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

  • Solvent: Anhydrous, degassed Toluene (to 0.2 M)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation : In a glovebox, add 4-bromotoluene (e.g., 1.0 mmol, 171 mg), 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.2 mmol, 253 mg), G4-XPhos Palladacycle (0.02 mmol, 17 mg), and NaOtBu (2.2 mmol, 211 mg) to the Schlenk flask.

  • Solvent Addition : Remove the flask from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of nitrogen.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup : Once the reaction is complete (typically 4-18 hours), cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: Only one equivalent used for the hydrochloride salt. 2. Inactive Catalyst: Oxygen or water contamination.[16][17] 3. Poor Ligand Choice: Ligand is not bulky enough to overcome steric hindrance.1. Ensure ≥2 equivalents of base are used. 2. Use rigorously degassed, anhydrous solvents. Ensure inert atmosphere is maintained. 3. Screen bulkier ligands (e.g., RuPhos, tBuXPhos). [16]
Reaction Stalls 1. Catalyst Decomposition: Formation of palladium black is observed. 2. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent.1. Lower the reaction temperature. Consider using a more robust precatalyst. 2. Try a different solvent (e.g., switch from Toluene to Dioxane) or increase dilution. [3]
Side Product Formation 1. Hydrodehalogenation: Aryl halide is reduced to an arene. 2. Aryl Halide Homocoupling: Formation of a biaryl species.1. This can be promoted by water or certain bases. Ensure anhydrous conditions. A different base/ligand combination may be needed. [17] 2. Lower the reaction temperature and optimize the catalyst loading.

Conclusion

The Buchwald-Hartwig amination of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a highly achievable transformation when key substrate-specific challenges are addressed. Success hinges on three critical considerations: the use of at least two equivalents of a strong base to neutralize the hydrochloride salt and facilitate catalysis, the selection of a bulky, electron-rich biaryl phosphine ligand to overcome steric hindrance, and the rigorous maintenance of anhydrous and anaerobic reaction conditions. By employing a systematic approach to optimization and following the detailed protocols herein, researchers can effectively utilize this valuable building block for the synthesis of complex molecular targets.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction - ACS Publications. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. [Link]

Sources

Method

A Robust HPLC Method for the Quantification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride: Development, Validation, and Protocol

Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. The developed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The guide provides a detailed walkthrough of the method development strategy, the final optimized protocol, and a step-by-step validation procedure conforming to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is an aromatic amine containing an oxazole heterocycle, a structure commonly found in pharmacologically active compounds. Accurate and reliable quantification of this analyte is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This document serves as a practical guide for researchers and quality control analysts, detailing the logical development and rigorous validation of an HPLC method. The causality behind each experimental choice is explained, providing a clear framework for adapting or troubleshooting the method as needed.

Analyte Characterization

A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.

  • Chemical Structure: alt text

    Figure 1: Chemical Structure of 2-Methyl-4-(1,3-oxazol-2-yl)aniline

  • Physicochemical Properties: The molecule contains a basic aniline functional group, making its retention highly dependent on the mobile phase pH.

    • Formula: C₁₀H₁₀N₂O · HCl[1][2]

    • Molecular Weight: 174.20 g/mol (free base)[1][2]

    • logP: The predicted LogP (octanol-water partition coefficient) for a similar, unmethylated structure is approximately 1.4, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[4]

    • UV Absorbance: Aromatic and heterocyclic systems like this analyte exhibit strong UV absorbance, making UV detection a suitable choice. Based on the structure, a maximum absorbance (λ_max) is expected in the 230-280 nm range.[5][6]

HPLC Method Development Strategy

The method development process was approached systematically to achieve optimal separation and peak shape. Reversed-phase chromatography was selected as the most suitable mode due to the analyte's moderate polarity.[3][7]

Initial Screening: Column, Mobile Phase, and Wavelength
  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention for moderately non-polar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was chosen as a versatile starting point.

  • Mobile Phase Selection:

    • Aqueous Phase (A): To control the ionization state of the basic aniline group, a buffered mobile phase is essential.[8][9] A phosphate buffer is effective in the low pH range (2.1-3.1).[3] A starting pH of 3.0 was selected to ensure the aniline moiety (pKa ~4-5) is fully protonated (in the BH⁺ form), promoting good peak shape and predictable retention.[3]

    • Organic Phase (B): Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and better UV transparency.

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The wavelength of maximum absorbance was determined to be 254 nm, which was selected for quantification to ensure high sensitivity.

Optimization Workflow

The following diagram illustrates the logical flow of the method optimization process.

MethodDevelopment cluster_start Phase 1: Initial Assessment cluster_optimize Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV) Screening Initial Screening (C18 Column, ACN/Buffer, 254 nm) Analyte->Screening pH Optimize Mobile Phase pH (Target: pH 3.0 for Protonation) Screening->pH Organic Optimize % Organic (ACN) (Adjust Retention Time) pH->Organic Gradient Evaluate Gradient vs. Isocratic (Select Isocratic for Simplicity) Organic->Gradient FlowTemp Fine-Tune Flow Rate & Temperature (Balance Speed and Efficiency) Gradient->FlowTemp FinalMethod Optimized Method Protocol FlowTemp->FinalMethod SST Define System Suitability Criteria FinalMethod->SST

Caption: Logical workflow for HPLC method development.

Final Optimized HPLC Method

Based on the systematic optimization, the following conditions were established.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 254 nm
Run Time 10 minutes
Diluent Mobile Phase

Rationale for Final Conditions:

  • An isocratic elution was chosen for its simplicity and robustness, as the method is intended for quantifying a single active ingredient.

  • The 65:35 aqueous-to-organic ratio provided a suitable retention time of approximately 5-6 minutes, allowing for good separation from the solvent front without an excessively long run time.

  • A column temperature of 30 °C ensures consistent retention times and reduces viscosity, leading to lower backpressure.

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[10][11][12]

Validation cluster_precision Precision Details Validation Method Validation (ICH Q2 R1) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Repeat Repeatability (Intra-day) Validation:f4->Repeat Intermediate Intermediate Precision (Inter-day, Inter-analyst) Validation:f4->Intermediate

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests (SSTs) are performed before any sample analysis to verify that the chromatographic system is adequate for the intended analysis.[13][14][15]

Protocol:

  • Prepare a standard solution of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six replicate times.

  • Calculate the parameters listed in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[13][14]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[13][14]
%RSD of Retention Time ≤ 1.0%Ensures retention time reproducibility.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11][12]

Protocol:

  • Prepare solutions of the diluent (blank), a placebo mixture, and a standard solution of the analyte.

  • Spike the placebo mixture with a known concentration of the analyte.

  • Inject all solutions and record the chromatograms.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked placebo sample should be pure (as determined by PDA peak purity analysis) and well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Formula: % Recovery = (Amount Found / Amount Added) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]

Protocol for Repeatability (Intra-assay precision):

  • Prepare six individual samples at 100% of the target concentration from the same homogeneous lot.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Protocol for Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

  • Acceptance Criteria: The cumulative %RSD for all 12 samples (6 from repeatability + 6 from intermediate precision) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare and inject a series of dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Inject the determined LOQ solution six times and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Inject a system suitability solution and a standard solution for each condition.

  • Acceptance Criteria: All system suitability parameters must pass under all varied conditions. The retention time and peak area should show no significant changes.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for the quantitative analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. The systematic development approach, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The comprehensive validation study, conducted in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended use in a regulated quality control environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. [Link][13]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link][14]

  • Phenomenex. Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX. [Link][8]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link][9]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link][3]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][7]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link][5]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][15]

  • Bladel. 2-Methyl-4-(1,3-oxazol-2-yl)aniline. [Link][1]

  • MilliporeSigma. 2-methyl-4-(1,3-oxazol-2-yl)aniline. [Link][2]

  • ResearchGate. UV spectrum of drug in 0.5 M methanolic hydrochloride (λ max = 234 nm). [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming yield-limiting bottlenecks during t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming yield-limiting bottlenecks during the synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride.

This document does not merely list instructions; it deconstructs the causality behind experimental choices. By understanding the mechanistic failure points—from reagent hydrolysis to colloidal emulsion formation—you can implement self-validating protocols that guarantee high-yield, reproducible results.

Quantitative Data Summary

The following table establishes the baseline metrics for a successful three-step synthetic route. Deviations of more than 10% from these expected yields indicate a systemic failure in the corresponding step.

StepIntermediate / ProductMolecular FormulaMW ( g/mol )Expected YieldPhysical State
1 3-Methyl-4-nitrobenzaldehyde (Starting Material)*C₈H₇NO₃165.15N/AYellow Solid
2 2-(3-Methyl-4-nitrophenyl)oxazoleC₁₀H₈N₂O₃204.1880%Pale Yellow Solid
3 2-Methyl-4-(1,3-oxazol-2-yl)aniline (Free Base)C₁₀H₁₀N₂O174.2075%Off-white Solid
4 2-Methyl-4-(1,3-oxazol-2-yl)aniline HClC₁₀H₁₁ClN₂O210.66>90%White Crystal

*Expert Note: While some literature loosely refers to the precursor as 2-methyl-4-nitrobenzaldehyde, achieving the correct regiochemistry for the target molecule strictly requires starting from 3-methyl-4-nitrobenzaldehyde.

Synthesis Workflow & Logical Troubleshooting

The diagram below maps the synthetic pathway and highlights the critical failure nodes where yield is most commonly lost.

SynthesisTroubleshooting SM 3-Methyl-4-nitrobenzaldehyde Step1 Step 1: Oxazole Cyclization (TosMIC, K2CO3, MeOH) SM->Step1 Int1 2-(3-Methyl-4-nitrophenyl)oxazole Step1->Int1 Trouble1 Failure: TosMIC Hydrolysis Cause: Wet Solvent Step1->Trouble1 Step2 Step 2: Nitro Reduction (SnCl2, HCl, Reflux) Int1->Step2 Int2 2-Methyl-4-(1,3-oxazol-2-yl)aniline Step2->Int2 Trouble2 Failure: Tin Emulsion Cause: Colloidal Sn(IV) Step2->Trouble2 Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Int2->Step3 Final Target: Hydrochloride Salt Step3->Final Trouble3 Failure: Oiling Out Cause: Rapid Supersaturation Step3->Trouble3

Fig 1. Synthesis workflow and critical failure nodes for 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl.

Validated Experimental Protocols

To ensure scientific integrity, every protocol described here operates as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Van Leusen Oxazole Synthesis [1]
  • Preparation: To an oven-dried 100 mL round-bottom flask under nitrogen, add 3-methyl-4-nitrobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC) (1.2 eq).

  • Solvent & Base: Add strictly anhydrous methanol, followed by oven-dried potassium carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours.

  • Self-Validation Check: Monitor by Thin Layer Chromatography (TLC) (Hexane/EtOAc 3:1). The reaction is complete only when the UV-active aldehyde spot (Rf ~0.6) is entirely consumed.

Protocol B: Nitro Reduction to Free Aniline [1]
  • Reduction: Suspend 2-(3-methyl-4-nitrophenyl)oxazole in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq). Carefully add concentrated HCl dropwise. Heat to reflux for 2-3 hours.

  • Neutralization: Cool to room temperature. Carefully neutralize with saturated aqueous NaHCO₃.

  • Self-Validation Check: Use a pH meter or high-quality pH paper to confirm the aqueous phase is exactly pH 7-8 . If the pH is acidic, the aniline remains protonated and water-soluble; if too basic, emulsion severity increases.

  • Extraction: Filter the entire biphasic suspension through a thick pad of Celite. Wash the filter cake with hot ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

Protocol C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-Methyl-4-(1,3-oxazol-2-yl)aniline free base in a minimal volume of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Add 4M HCl in dioxane (1.1 eq) dropwise over 15 minutes with vigorous stirring.

  • Self-Validation Check: The solution must transition from clear to a cloudy suspension immediately upon HCl addition, validating successful nucleation.

  • Isolation: Stir for 1 hour at 0 °C. Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

Troubleshooting FAQs

Q1: My yield for the oxazole intermediate is consistently below 40%, and TLC shows multiple side products. What is the root cause?

Causality & Solution: The Van Leusen oxazole synthesis relies on the base-mediated cycloaddition of TosMIC. TosMIC is highly sensitive to base-catalyzed hydrolysis if even trace amounts of water are present in the methanol. Water converts TosMIC into N-(p-toluenesulfonylmethyl)formamide, which is entirely unreactive toward cycloaddition, permanently capping your yield. Fix: You must use strictly anhydrous methanol (stored over molecular sieves) and oven-dried K₂CO₃. Do not use standard reagent-grade methanol straight from the bottle.

Q2: During the workup of the SnCl₂ reduction, I get a thick, intractable white emulsion that traps my product. How can I recover my yield?

Causality & Solution: Tin(II) chloride is oxidized to Tin(IV) during the reduction of the nitro group. When you neutralize the reaction with NaHCO₃ to release your basic aniline product, these Tin(IV) salts precipitate as gelatinous, colloidal tin hydroxides. These colloids stabilize aqueous-organic emulsions and physically encapsulate your target molecule. Fix: Never attempt to separate the layers of this emulsion directly in a separatory funnel. Instead, vigorously stir the biphasic mixture and filter the entire suspension through a 2-inch pad of Celite. The Celite acts as a mechanical filter aid, trapping the colloidal tin particles. Crucially, you must wash the resulting filter cake thoroughly with hot ethyl acetate to extract the product trapped within the tin matrix.

Q3: The final hydrochloride salt precipitates as a sticky gum ("oils out") rather than a crystalline solid, making filtration impossible. How do I induce proper crystallization?

Causality & Solution: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is prone to hygroscopicity. The presence of residual water or polar protic solvents (like unevaporated ethanol from the previous step) prevents the formation of a rigid crystal lattice. Furthermore, adding the HCl source too rapidly causes local supersaturation, leading to amorphous "oiling out" rather than controlled thermodynamic nucleation. Fix: Ensure the free base is rigorously dried (perform an azeotropic distillation with toluene if necessary) before salt formation. Perform the salt formation in a dry, non-polar/aprotic solvent mixture (e.g., anhydrous diethyl ether). Add the HCl source dropwise at 0 °C. If oiling still occurs, stop the addition, add a seed crystal, and triturate the gum with cold hexanes until it solidifies.

Q4: My final salt is pure, but I am getting inconsistent results in my in vitro bioassays due to precipitation. How should I handle its solubility?

Causality & Solution: Researchers often struggle with the solubility of heterocyclic aniline salts in standard bioassay buffers. According to established solubility protocols 1, while the free base has high solubility in polar aprotic solvents like DMSO (Dielectric Constant: 47), the HCl salt exhibits different dissolution kinetics in aqueous media. Fix: To ensure reproducible in vitro data, pre-dissolve the salt completely in 100% DMSO to create a concentrated master stock. Dilute this stock into your aqueous assay media immediately prior to the experiment, ensuring the final DMSO concentration remains below 1% to avoid solvent-induced cytotoxicity.

References

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride

Overview: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a highly lipophilic compound featuring a hydrophobic oxazole ring and a methyl-substituted aromatic core. While synthesized as a hydrochloride salt to enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a highly lipophilic compound featuring a hydrophobic oxazole ring and a methyl-substituted aromatic core. While synthesized as a hydrochloride salt to enhance aqueous solubility, researchers frequently encounter unexpected precipitation during assay preparation or in vivo formulation. This guide synthesizes mechanistic chemistry with field-proven protocols to help you troubleshoot and overcome these formulation barriers.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride precipitate immediately when diluted in PBS (Phosphate-Buffered Saline) or simulated gastric fluid, despite being a water-soluble salt?

A: This paradoxical precipitation is a classic manifestation of two distinct chemical phenomena: the Common-Ion Effect and Salt Disproportionation .

  • The Common-Ion Effect (Acidic/High-Chloride Media): PBS and gastric fluids contain high concentrations of chloride ions ( Cl− ). According to Le Chatelier's principle, introducing excess chloride ions shifts the solubility product ( Ksp​ ) equilibrium of the hydrochloride salt to the left, drastically suppressing its dissociation and forcing it out of solution[1]. Slightly soluble hydrochlorides are notoriously sensitive to this effect, often rendering them less soluble than their free base counterparts in chloride-rich environments[2].

  • pH-Induced Disproportionation (Neutral/Basic Media): The aniline group is a weak base. When placed in a neutral buffer like PBS (pH 7.4), the environment exceeds the compound's pHmax​ (the specific pH where the solubility of the ionized salt and the unionized free base are equal). Above this threshold, the salt "disproportionates," shedding its HCl counterion and converting back into the highly lipophilic, insoluble free base.

Self-Validating Diagnostic: Centrifuge your precipitated sample and measure the pH of the supernatant. If the pH is > 5.0, you are observing free base disproportionation. If the pH is highly acidic (< 3.0) but precipitation still occurs in a high-chloride medium, you are actively observing the common-ion effect.

Q2: I need to dose this compound intravenously (IV). Should I use a co-solvent system or cyclodextrin complexation?

A: For intravenous administration of this specific chemotype, Cyclodextrin Complexation is vastly superior to co-solvency.

While co-solvents (like PEG 400) increase solubility by reducing the dielectric constant of the aqueous phase[3], they suffer from logarithmic solubility drops upon dilution. Injecting a co-solvent formulation IV leads to rapid dilution in the bloodstream, causing the lipophilic oxazole to crash out of solution, risking phlebitis or embolism.

Conversely, Hydroxypropyl-β-cyclodextrin (HP-β-CD) physically encapsulates the lipophilic oxazole and methylbenzene moieties within its hydrophobic cavity, while its hydrophilic exterior maintains aqueous compatibility[4]. This forms a dynamic inclusion complex that resists precipitation upon infinite dilution in the blood[5].

Section 2: Experimental Workflows & Protocols

Q3: What is the exact protocol for formulating 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl using HP-β-CD?

A: Use the following phase-solubility and kneading protocol. Do not simply vortex the compound into the cyclodextrin, as inclusion complexation is kinetically slow.

Step-by-Step Methodology: HP-β-CD Complexation

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in unbuffered MS-grade water. Crucial: Do not use PBS or saline at this stage to avoid triggering the common-ion effect before encapsulation.

  • API Addition: Add 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride in excess (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Lattice Disruption (Kneading/Sonication): Sonicate the suspension in a water bath at 25°C for 30 minutes. This physical energy is required to disrupt the crystal lattice of the API.

  • Thermodynamic Equilibration: Place the mixture on a rotary shaker at 150 rpm for 48 hours at room temperature. Causality: The inclusion process requires time for water molecules inside the cyclodextrin cavity to be displaced by the lipophilic oxazole ring[4]. 48 hours ensures a stable dynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed free base or salt aggregates.

  • Validation: Measure the UV absorbance of the filtrate. A slight shift in the wavelength of maximum absorbance ( λmax​ ) compared to the free drug in an organic solvent confirms successful inclusion into the cyclodextrin cavity.

Q4: If I must use a co-solvent for a high-concentration in vitro stock, which solvents are most effective?

A: Less polar solvents with high hydrogen-bonding capacity yield the highest solubilization power ( σ ) for lipophilic weak bases[3].

Table 1: Comparative Co-Solvent Solubilization Power for Lipophilic Aniline Derivatives

Co-SolventPolarity IndexSolubilization Power ( σ )Recommended Max % (In Vitro)Mechanism of Action
PEG 400 LowHigh5% (v/v)Disrupts water hydrogen-bond network; coats lipophilic rings.
Propylene Glycol (PG) MediumModerate1% (v/v)Lowers dielectric constant; acts as H-bond donor/acceptor.
Ethanol Medium-HighModerate0.5% (v/v)Highly miscible; disrupts hydrophobic interactions.
DMSO HighVery High0.1% (v/v)Universal aprotic solvent; excellent for oxazole solvation.

Note: Always spike the co-solvent stock into the assay buffer immediately before adding cells or enzymes to minimize the time window for nucleation.

Section 3: Visualizing the Solubilization Workflows

SolubilityTroubleshooting Start API Precipitates in Aqueous Buffer CheckPH Measure Supernatant pH Start->CheckPH PHHigh pH > 5.0 (Above pHmax) CheckPH->PHHigh Basic/Neutral PHLow pH < 3.0 (Acidic) CheckPH->PHLow Acidic Disproportionation Salt Disproportionation (Conversion to Free Base) PHHigh->Disproportionation CommonIon Common-Ion Effect (Excess Cl- suppresses Ksp) PHLow->CommonIon High Cl- present Sol1 Use Cyclodextrin Complexation Disproportionation->Sol1 Sol2 Switch to non-chloride buffer or Mesylate salt CommonIon->Sol2

Diagnostic workflow for identifying and resolving hydrochloride salt precipitation mechanisms.

FormulationWorkflow API 2-Methyl-4-(1,3-oxazol-2-yl) aniline HCl Kneading Sonication & Kneading (30 min) API->Kneading HPBCD 20% HP-β-CD in Water HPBCD->Kneading Equilibrium Rotary Shaker (48 hrs, 25°C) Kneading->Equilibrium Disrupts lattice Filtration 0.22 µm PVDF Filtration Equilibrium->Filtration Reaches dynamic eq. Complex Soluble Inclusion Complex Filtration->Complex Removes free base

Step-by-step HP-β-CD inclusion complexation workflow for intravenous formulation.

References

  • [5] Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. Source: PMC - NIH. 5

  • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: PMC - NIH. 4

  • [1] Common-ion effect. Source: Wikipedia. 1

  • [3] Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Source: SciSpace.3

  • [2] Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: PubMed. 2

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride During Storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride . While the hydrochloride salt form is inherently more stable than its free-base counterpart, the electron-rich aniline moiety remains highly susceptible to oxidative degradation. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to preserve the integrity of your compound.

Part 1: Mechanistic Understanding of Degradation (FAQs)

Q: Why does 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride oxidize even though it is a protonated salt? A: The vulnerability lies in the compound's hygroscopicity. When exposed to atmospheric moisture, a localized micro-dissolution occurs on the crystal surface, establishing an equilibrium that generates trace amounts of the unprotonated free base. According to 1, this free base is highly reactive to molecular oxygen[1]. Oxidation is further catalyzed by ambient light or trace transition metals, leading to the formation of radical cations and highly reactive quinone imines.

Q: What are the analytical and visual indicators that my batch has oxidized? A: Visually, the pure salt is typically a white to pale-greenish powder. Oxidation manifests as a distinct color shift to yellow, brown, or dark grey[1]. Analytically, GC-MS or HPLC analysis will reveal the presence of dimeric azo compounds or complex polymeric species resulting from the coupling of quinone imine intermediates, as detailed in2[2].

Mechanism A Aniline HCl Salt (Stable, White) B Free Base Equilibrium (Triggered by H2O) A->B Moisture C Radical Cation (Triggered by O2/Light) B->C O2, hν D Quinone Imine (Reactive Intermediate) C->D -e-, -H+ E Azo Compounds (Yellow/Brown Impurity) D->E Dimerization

Oxidative degradation pathway of aniline hydrochloride salts.

Part 2: Storage & Handling Best Practices

Q: What are the optimal long-term storage conditions to comply with regulatory standards? A: To ensure the molecule's intrinsic stability, storage must comply with the3[3]. The compound must be stored in tightly sealed, light-resistant (amber glass) containers[1]. For long-term preservation, the headspace of the container must be purged with an inert gas (Argon or Nitrogen) to displace oxygen.

Q: How do I handle this compound during active use without introducing oxygen or moisture? A: Never open the primary storage bottle on an open bench. Utilize4[4]. When transferring the reagent, use Sure/Seal™ style bottles with PTFE-lined elastomer septa, allowing you to extract the required mass using standard syringe or double-tipped needle techniques without exposing the bulk material to the atmosphere.

Quantitative Reference Data

Table 1: ICH Q1A(R2) Standardized Storage Conditions [3][5]

Storage Type Temperature Relative Humidity (RH) Minimum Testing Duration
Long-term 25°C ± 2°C 60% ± 5% 12 months
Intermediate 30°C ± 2°C 65% ± 5% 6 months

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |

Table 2: Drying Methods for Aniline Hydrochloride Salts [6]

Drying Method Temperature Range Atmosphere Oxidation Risk Best Application
Vacuum Desiccator Room Temp (20-25°C) Vacuum Very Low Highly heat-sensitive materials
Vacuum Oven 60–80°C Vacuum Low Fast, efficient moisture removal

| Standard Air Oven | 110–120°C | Atmospheric | High | High risk of discoloration; Avoid |

Part 3: Troubleshooting Guide

SymptomRoot CauseCorrective ActionPreventative Action
Salt turns yellow/brown Oxidation of the aniline moiety to azo compounds due to O2/light exposure[1].Recrystallize from ethanol/ether; discard if highly degraded.Store in amber vials under Argon/N2[4].
Salt appears clumpy/wet Hygroscopic absorption of atmospheric moisture[1].Dry in a vacuum desiccator or vacuum oven at 60-80°C[6].Handle only in a glovebox; use PTFE-lined septa.
Product melts/fumes during drying Oven temperature exceeds the compound's thermal stability threshold[6].Immediately remove from heat source.Strictly limit drying temperatures to ≤80°C[6].

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your compound, follow this closed-loop methodology for purifying and storing oxidized batches. This protocol incorporates self-validating checkpoints to ensure causality between your actions and the chemical state of the compound.

Phase 1: Recrystallization (Input Validation)
  • Assess Initial State: Weigh the discolored batch. Record the exact mass and photograph the visual color (yellow/brown indicates azo-impurities)[1].

  • Dissolution: In a fume hood, dissolve the salt in a minimal volume of boiling anhydrous ethanol. Causality Note: Add 0.1% v/v concentrated HCl to the solvent. This forces the equilibrium entirely to the protonated salt form, suppressing the reactive free base during heating.

  • Precipitation: Remove from heat and slowly add anhydrous diethyl ether until the solution becomes cloudy. Allow to cool to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filtration: Filter the resulting white/pale crystals under a blanket of nitrogen using a Schlenk frit to prevent ambient moisture reabsorption.

Phase 2: Vacuum Drying (Process Validation)
  • Drying: Transfer the damp crystals to a vacuum desiccator or vacuum oven. Set the temperature to 60–80°C under high vacuum (<10 mbar) to safely remove residual solvents without triggering thermal decomposition[6].

  • Constant Weight Validation (Self-Validation Step): Dry for 4 hours. Weigh the sample, then return it to the vacuum for 1 hour. Re-weigh. If the mass difference is <0.1%, the sample is completely dry. If the mass continues to drop, moisture/solvent remains.

Phase 3: Inert Packaging (Output Validation)
  • Glovebox Transfer: Transfer the dried, sealed flask directly into an inert atmosphere glovebox (Argon or Nitrogen, O2 < 1 ppm, H2O < 1 ppm)[4].

  • Aliquotting: Divide the bulk material into single-use amber glass vials. Causality Note: Aliquotting prevents the entire batch from being exposed to trace oxygen during repeated future sampling[1].

  • Sealing: Seal each vial with a PTFE-lined septum cap and wrap the exterior with Parafilm.

  • Sentinel Verification (Self-Validation Step): Store one "sentinel vial" alongside the batch. Check the sentinel vial visually every 3 months. If it remains white/pale, your inert storage system is validated and intact.

Workflow S1 Receive/Inspect Batch S2 Recrystallize & Dry (If Discolored) S1->S2 Oxidized (Yellow) S3 Transfer to Glovebox (Argon/N2) S1->S3 Pure (White) S2->S3 Purified S4 Aliquot into Amber Vials S3->S4 S5 Seal with PTFE Septa S4->S5 S6 Store at 15-25°C (Desiccator) S5->S6

End-to-end workflow for inert handling and storage of sensitive aniline salts.

References

  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product Source: ResearchGate URL:5

  • Quality Guidelines - ICH Source: ICH.org URL:3

  • Best practices for handling air and light-sensitive aniline hydrochloride compounds Source: BenchChem URL:1

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL:4

  • Technical Support Center: Effective Drying of Aniline Hydrochloride Salts Source: BenchChem URL:6

  • Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes Source: MDPI URL:2

Sources

Optimization

Technical Support Center: Residual Solvent Removal for 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

Welcome to the Technical Support Center for API process development. This guide is specifically engineered for researchers and scientists troubleshooting the removal of stubborn residual solvents from 2-Methyl-4-(1,3-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API process development. This guide is specifically engineered for researchers and scientists troubleshooting the removal of stubborn residual solvents from 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride .

Because this compound is a highly polar hydrochloride salt containing an electron-rich aniline core and an oxazole ring, it presents unique thermodynamic challenges during the final drying phases. This guide provides self-validating protocols and mechanistic insights to help you achieve regulatory compliance without compromising the structural integrity of your active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does standard vacuum drying fail to remove ethanol or isopropanol from this specific compound?

A: The failure of standard vacuum drying is rooted in the crystallographic behavior of pharmaceutical salts. The protonated amine ( −NH3+​ ) and the chloride ion ( Cl− ) form a rigid, highly polar hydrogen-bonding network. Aliphatic alcohols (like ethanol and isopropanol) act as both hydrogen bond donors and acceptors, allowing them to integrate directly into this network, forming a solid solution or a stoichiometric solvate[1].

Standard vacuum drying only provides enough thermodynamic energy to evaporate unbound surface solvent. The energy required to break the lattice-bound solvent often exceeds the thermal stability threshold of the API, making extended vacuum drying at standard temperatures futile, as documented in studies on [1].

Q2: Can I simply increase the drying temperature to force the solvent out?

A: No. Increasing the temperature poses two severe risks to 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride:

  • Thermal Dissociation: Elevated temperatures under high vacuum can cause the loss of hydrogen chloride (HCl) gas, leading to the formation of the free base and shifting the pH of your bulk substance[2].

  • Oxidative Degradation: The aniline core is susceptible to thermal oxidation. Excessive heat, especially if trace oxygen is present, will cause the batch to darken (generate color impurities) and fail purity specifications.

Q3: What are the regulatory limits for the solvents commonly used in this synthesis?

A: The International Council for Harmonisation (ICH) categorizes solvents based on their toxicity. According to the , you must ensure your residual solvents fall below the Permitted Daily Exposure (PDE) limits[3].

Table 1: ICH Q3C Limits for Common Synthesis Solvents

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Entrapment Risk in HCl Salts
Methanol230.03,000High (Forms strong H-bonds)
Dichloromethane26.0600Low (Surface adsorption only)
Toluene28.9890Low (Non-polar)
Ethanol350.05,000Very High (Forms solvates)
Ethyl Acetate350.05,000Moderate
2-Propanol (IPA)350.05,000Very High (Forms solvates)

Part 2: Mechanistic Workflows & Logical Relationships

To successfully clear trapped solvents, we must shift from a purely thermal approach to a thermodynamic displacement approach.

Mechanism API API-HCl : Alcohol Solvate (Trapped in Crystal Lattice) Displacement Competitive H-Bonding (Water displaces Alcohol) API->Displacement Water Introduce Water Vapor (High Thermodynamic Affinity) Water->Displacement Hydrate API-HCl Hydrate (Alcohol Released as Vapor) Displacement->Hydrate Drying Mild Vacuum Drying (Removes Excess Water) Hydrate->Drying Final Solvent-Free API-HCl (Meets ICH Q3C Limits) Drying->Final

Fig 1. Mechanism of competitive hydrogen bonding and humidity-assisted solvent displacement.

Workflow Start Analyze Residual Solvent (GC-HS) CheckICH Exceeds ICH Q3C Limits? Start->CheckICH Pass Release Batch CheckICH->Pass No Identify Identify Entrapment Type CheckICH->Identify Yes Surface Surface / Unbound Solvent Identify->Surface Lattice Lattice-Trapped (Solvate) Identify->Lattice VacDrying Standard Vacuum Drying (50°C, <50 mbar) Surface->VacDrying Hydration Vacuum Hydration (Moist N2 Sweep) Lattice->Hydration Recheck Re-analyze by GC-HS VacDrying->Recheck Hydration->Recheck Recheck->CheckICH

Fig 2. Troubleshooting workflow for identifying and removing residual solvents in API batches.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Humidity-Assisted Solvent Displacement (Vacuum Hydration)

Causality & Rationale: Water molecules are smaller and possess a higher hydrogen-bonding affinity for the protonated aniline and chloride ions than bulky aliphatic alcohols. By introducing water vapor into the drying chamber, water competitively displaces the alcohol from the crystal lattice. The displaced alcohol is then easily removed by the vacuum, leaving behind a transient hydrate. A final, standard drying step removes the water, yielding the solvent-free anhydrous salt. This method was pioneered for difficult pharmaceutical salts like oxycodone hydrochloride ()[4].

Step-by-Step Methodology:

  • Preparation: Load the API wet cake (or partially dried powder containing trapped solvent) into a vacuum drying oven.

  • Moisture Introduction: Place a shallow crystallization dish containing distilled water (approx. 50 mL per 100g of API) inside the oven alongside the product. Alternatively, if using an industrial dryer, configure a nitrogen sweep that is bubbled through a heated water bath to supply moist nitrogen gas[5].

  • Hydration Phase: Apply a mild vacuum (approximately 100 to 200 mbar). Set the oven temperature to a mild 25°C – 35°C. Maintain these conditions for 16 to 24 hours. The vapor space must remain saturated with water vapor[5].

  • Validation Check 1 (Displacement): Pull a sample and analyze via Gas Chromatography-Headspace (GC-HS). The target alcohol (e.g., IPA or Ethanol) should now be undetectable or well below the 5,000 ppm ICH limit.

  • Dehydration Phase: Once the organic solvent is displaced, remove the water dish or switch the sweep gas to dry nitrogen. Increase the vacuum to < 50 mbar and raise the temperature to 45°C – 50°C. Dry for an additional 12 to 24 hours to remove the absorbed water[4].

  • Validation Check 2 (Final Release): Perform Karl Fischer (KF) titration to ensure water content is < 0.5% w/w, and run an HPLC assay to confirm that no thermal degradation of the aniline core occurred.

Protocol B: Antisolvent Reslurrying (Solvent Exchange)

Causality & Rationale: If your facility cannot accommodate vacuum hydration, you can utilize an antisolvent reslurry. Suspending the API in a non-polar antisolvent (like heptane) that contains a trace amount of water (1-2%) creates an osmotic and thermodynamic gradient. The trace water disrupts the surface lattice just enough to release the trapped alcohol into the bulk antisolvent without fully dissolving the API.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixture of Heptane with 1% to 2% (v/v) water. (Note: Heptane and water are biphasic, so vigorous stirring is required to maintain an emulsion, or a mutually miscible co-solvent like 5% ethyl acetate can be added).

  • Slurry Formation: Add the API powder to the solvent mixture at a ratio of 10 volumes (10 mL solvent per 1 g API).

  • Agitation: Stir the suspension vigorously at 40°C for 4 to 6 hours. The mechanical energy combined with the trace water will leach the trapped alcohol into the liquid phase.

  • Filtration: Cool the slurry to 20°C and isolate the solid via vacuum filtration. Wash the filter cake with 2 volumes of pure, dry heptane.

  • Final Drying: Dry the resulting cake in a standard vacuum oven at 50°C and < 50 mbar for 12 hours.

  • Validation: Analyze the final powder via GC-HS for both the original trapped alcohol and the heptane (ICH Class 3, limit 5,000 ppm).

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R9) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Solvent Entrapment of BI 763963 by Solid Solution Formation Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Source: European Patent Office (Google Patents)

Sources

Troubleshooting

Optimizing reaction temperature for 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride coupling

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing challenges in optimizing the amide coupling of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing challenges in optimizing the amide coupling of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride .

Due to the unique structural features of this building block, standard room-temperature coupling protocols often fail. This guide breaks down the mechanistic causality behind these failures, provides a diagnostic troubleshooting matrix, and offers self-validating experimental protocols to ensure reproducible success.

Part 1: Mechanistic Overview & The Temperature Paradox

Coupling 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride presents a "triple-threat" challenge in synthetic chemistry:

  • Steric Hindrance: The ortho-methyl group physically restricts the approach of the bulky activated acyl species.

  • Electronic Deactivation: The para-oxazole ring is highly electron-withdrawing, pulling electron density away from the aniline nitrogen and drastically reducing its nucleophilicity.

  • Salt State: As a hydrochloride salt, the amine is fully protonated and non-nucleophilic until completely free-based.

The Temperature Paradox: Because of the steric and electronic deactivation, room temperature (20–25 °C) lacks the thermal energy required to drive the reaction, resulting in <10% yields . However, blindly increasing the temperature with standard uronium-based reagents (like HATU) triggers severe off-target side reactions. Optimization requires a delicate balance of temperature, reagent selection, and chirality management .

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my coupling reaction yielding <10% product at room temperature (20–25 °C)? A: At 20 °C, the thermal energy is insufficient to overcome the high activation barrier caused by the ortho-methyl steric bulk and the para-oxazole electronic deactivation. The activated ester (e.g., the OAt-ester generated by HATU) often hydrolyzes or degrades in the solvent before the sluggish aniline can successfully attack it. Elevating the temperature to 50–60 °C is usually required to increase the collision frequency and kinetic energy.

Q2: I increased the temperature to 60 °C using HATU, but LC-MS shows a major byproduct with a +98 Da mass shift. What is this? A: This is a classic guanidinylation side-reaction . Uronium-based coupling reagents like HATU contain a highly electrophilic central carbon. At elevated temperatures, poorly nucleophilic anilines struggle to attack the bulky OAt-active ester. Instead, they attack the uronium carbon of HATU, forming a stable, unreactive tetramethylguanidinium adduct (+98 Da) . To prevent this, switch to a non-uronium reagent like T3P when heating is required.

Q3: How do I properly handle the hydrochloride salt of this aniline? A: The amine must be completely neutralized in situ. Use 2.5 to 3.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Do not add the coupling reagent until the salt is fully neutralized; otherwise, the coupling agent will degrade while waiting for the free base to form.

Q4: Does increasing the temperature risk epimerization of my carboxylic acid? A: Yes. If your carboxylic acid possesses an alpha-chiral center, heating above 40 °C significantly increases the risk of racemization via the formation of an azlactone intermediate. If stereochemical integrity is critical, you cannot use high heat. Instead, you must use the highly reactive acid chloride method at lower temperatures (0–20 °C) .

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between temperature, reagent choice, and reaction outcomes for this specific aniline.

Temperature (°C)Coupling ReagentYield (%)Epimerization RiskMajor Side Product
20 - 25HATU / DIPEA< 10LowUnreacted starting materials
50 - 60HATU / DIPEA45High+98 Da Guanidinylation adduct (35%)
50 - 60 T3P / NMM 88 High None (Optimal for achiral acids)
0 - 20 Acid Chloride 92 Low None (Optimal for chiral acids)

Part 4: Decision Matrix & Workflow

Use the following logical workflow to select the correct temperature and reagent combination based on the chirality of your starting carboxylic acid.

G Start Substrate: 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl Base In-Situ Free-Basing Add 3.0 eq DIPEA Start->Base Chiral Is the Carboxylic Acid Alpha-Chiral? Base->Chiral PathA Yes: High Epimerization Risk Chiral->PathA PathB No: Low Epimerization Risk Chiral->PathB AcidCl Acid Chloride Method (Oxalyl Chloride / DMF) PathA->AcidCl T3P T3P Coupling Method (50% in EtOAc) PathB->T3P TempLow 0 to 20 °C AcidCl->TempLow ResultLow High Yield Retained Chirality TempLow->ResultLow TempHigh 50 to 60 °C T3P->TempHigh ResultHigh High Yield No Guanidinylation TempHigh->ResultHigh

Workflow for optimizing reaction temperature and reagent selection based on substrate chirality.

Part 5: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling at Elevated Temperature (For Achiral Acids)

Propylphosphonic anhydride (T3P) is ideal here because it does not cause guanidinylation at high temperatures, allowing you to use the thermal energy required to overcome the aniline's steric hindrance.

  • In-Situ Free-Basing: Suspend 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.0 eq) in anhydrous EtOAc (0.2 M). Add NMM or DIPEA (3.0 eq).

    • Validation Check: Spot the suspension on wet pH indicator paper. It must read pH > 8. Stir for 10 minutes until the suspension transitions into a clear solution, visually confirming the complete dissolution of the free base.

  • Activation: Add the carboxylic acid (1.2 eq) followed by T3P (50% wt solution in EtOAc, 2.0 eq).

  • Heating & Coupling: Heat the reaction mixture to 55 °C under nitrogen.

    • Validation Check: Pull a 5 µL aliquot at 2 hours for LC-MS analysis. The unreacted aniline peak (m/z 175 [M+H]+) should be <5% relative to the product peak. No +98 Da mass shift should be present.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted aniline and base), saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Method at Low Temperature (For Chiral Acids)

When the carboxylic acid is chiral, heating to 55 °C will cause epimerization. You must bypass the temperature requirement by utilizing a highly reactive acid chloride electrophile at low temperatures.

  • Acid Chloride Formation: Dissolve the chiral carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Cool the flask to 0 °C. Dropwise add oxalyl chloride (1.5 eq).

    • Validation Check: Observe the solution. Immediate gas evolution (CO and CO₂) will occur. Stir at room temperature until the bubbling completely ceases (typically 1–2 hours), indicating 100% conversion to the acid chloride. Concentrate under vacuum to remove excess oxalyl chloride, then redissolve in DCM.

  • Aniline Preparation: In a separate flask, dissolve the aniline hydrochloride (1.0 eq) and DIPEA (3.0 eq) in DCM at 0 °C.

  • Coupling: Dropwise add the acid chloride solution to the aniline solution at 0 °C.

    • Validation Check: A mild exotherm and immediate color change usually occur. Stir for 1 hour at 20 °C. LC-MS will confirm complete consumption of the aniline with >99% enantiomeric/diastereomeric excess (ee/de) retained.

References

  • Wang, J. Y., et al. "Identifying general reaction conditions by bandit optimization." Nature 626, 1025–1033 (2024). URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development 20 (2), 140-177 (2016). URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride Reactions

Welcome to the technical support guide for navigating the synthetic challenges associated with 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. This molecule is a valuable building block in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride. This molecule is a valuable building block in medicinal chemistry and materials science, but its inherent structural features—specifically the ortho-methyl group—present significant steric challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and achieve successful outcomes in their synthetic campaigns.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary cause of low reactivity for this compound, and what is the "ortho effect"?

The primary reason for sluggish or low-yielding reactions with 2-Methyl-4-(1,3-oxazol-2-yl)aniline is steric hindrance . The methyl group at the C2 position (ortho to the amino group) physically obstructs the path of incoming reagents, making it difficult for them to access the nucleophilic nitrogen atom.[1][2]

This phenomenon is a classic example of the "ortho effect," which has two components:

  • Steric Shielding: The methyl group acts as a physical barrier, slowing the rate of reactions that require attack at the amino group.[3][4]

  • Electronic Influence: While alkyl groups are typically electron-donating, an ortho-methyl group can disrupt the planarity of the amino group with the benzene ring. This can interfere with the delocalization of the nitrogen's lone pair into the ring, subtly altering the amine's basicity and nucleophilicity.[3]

Q2: My starting material is the hydrochloride salt. How does this impact the initial reaction setup?

The hydrochloride salt form means the aniline's amino group is protonated (Ar-NH₃⁺ Cl⁻). In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a suitable base is required in the first step of your reaction to deprotonate the ammonium salt and generate the reactive free aniline (Ar-NH₂) . Failure to add a base will likely result in no reaction. The choice of base is critical and depends on the specific reaction you are performing (see troubleshooting sections below).

Q3: How does the 4-(1,3-oxazol-2-yl) substituent affect the aniline's reactivity?

The oxazole ring at the para-position is an electron-withdrawing group. This electronic effect decreases the electron density on the aniline nitrogen atom.[5] This reduction in electron density makes the amine less basic and less nucleophilic compared to aniline or 2-methylaniline itself. This electronic deactivation, combined with the steric hindrance from the ortho-methyl group, creates a doubly challenging substrate that often requires carefully optimized and more forcing reaction conditions.

Troubleshooting Guide: Common Synthetic Transformations

This section provides detailed solutions for specific, common reactions involving 2-Methyl-4-(1,3-oxazol-2-yl)aniline.

1. N-Acylation and N-Sulfonylation

Common Problem: The reaction with standard acylating agents (e.g., acetic anhydride) or sulfonyl chlorides is slow, incomplete, or requires excessively high temperatures, leading to byproduct formation.

Causality: The combination of reduced nucleophilicity and severe steric hindrance around the nitrogen atom makes the approach of even moderately reactive electrophiles difficult.[4][6]

Solutions & Optimization:

  • Increase Electrophilicity: Switch from anhydrides to more reactive acyl chlorides or sulfonyl chlorides . These are significantly more electrophilic and can often overcome the activation energy barrier imposed by steric hindrance.[6]

  • Utilize a Nucleophilic Catalyst: Employ a catalyst like 4-(Dimethylaminopyridine) (DMAP) . DMAP works by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can effectively acylate the hindered amine.[6]

  • Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated. The solvent should be an inert, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Acylating AgentCatalyst (mol%)BaseSolventTemperatureExpected Outcome
Acetic AnhydrideNonePyridineTolueneRefluxSluggish, low yield
Acetyl ChlorideNoneTEADCM0 °C to RTModerate yield, slow
Acetyl ChlorideDMAP (5-10%)TEADCM0 °C to RTHigh yield, faster reaction
  • Suspend 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to form the free aniline.

  • Add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography or recrystallization.

2. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Common Problem: Attempting to couple the aniline with an aryl halide results in very low to no product formation, decomposition of the catalyst, or significant formation of side products like aryl halide homocoupling.

Causality: Sterically hindered anilines are notoriously difficult substrates for Buchwald-Hartwig amination. The steric bulk impedes both the initial coordination of the aniline to the palladium center and the final, crucial reductive elimination step that forms the C-N bond.[7][8] Standard catalyst systems (e.g., those using PPh₃ or even some first-generation bidentate phosphines) are often ineffective.[1]

Solutions & Optimization:

  • Ligand Selection is Paramount: The success of this reaction hinges almost entirely on the choice of ligand. Use bulky, electron-rich monophosphine biaryl ligands . These ligands promote the formation of the active, monoligated 12-electron palladium species necessary for coupling hindered substrates and accelerate the rate-limiting reductive elimination step.[7][9]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos.

  • Use Advanced Precatalysts: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These provide more reliable and reproducible results by ensuring the formation of the correct active species.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[1] Weaker bases like carbonates are generally insufficient.

  • Solvent and Temperature: Use anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane . Given the challenging nature of the substrate, heating is almost always necessary, typically in the range of 80-110 °C.[1]

G start Low / No Product sm_unchanged Starting Materials Unchanged start->sm_unchanged  Cause: Insufficient  Activity side_products Side Products Observed (e.g., Homocoupling) start->side_products  Cause: Slow C-N Coupling  vs. Side Reactions decomp Reaction Mixture Darkens (Catalyst Decomposition) start->decomp  Cause: Unstable  Catalyst Complex sol_ligand ACTION: Screen Bulky Ligands (XPhos, RuPhos, SPhos) sm_unchanged->sol_ligand sol_base ACTION: Switch to Stronger Base (NaOtBu, LHMDS) sm_unchanged->sol_base sol_temp ACTION: Increase Temperature (Target 100-110 °C) sm_unchanged->sol_temp side_products->sol_ligand  Bulky ligand accelerates  reductive elimination sol_precatalyst ACTION: Use Palladacycle Precatalyst (e.g., G3/G4) side_products->sol_precatalyst decomp->sol_precatalyst  Precatalysts are  more stable sol_solvent ACTION: Ensure Anhydrous/ Deoxygenated Solvent decomp->sol_solvent

Caption: Troubleshooting decision tree for a failing Buchwald-Hartwig reaction.

  • In a glovebox: To an oven-dried vial, add the aryl halide (1.0 eq), 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (1.2 eq), NaOtBu (1.4 eq), and the palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add a magnetic stir bar.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions may require 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

3. Alternative Strategies for C-N Bond Formation

When palladium-catalyzed methods prove challenging, or for orthogonal synthetic strategies, consider these alternatives.

Copper-Catalyzed Amination (Ullmann-Type Reaction)

Modern Ullmann reactions offer a valuable alternative for constructing C-N bonds, especially for heteroaryl amines. While classic conditions were harsh, newer systems using specific ligands operate under milder conditions.

  • Key Considerations:

    • Catalyst System: A copper(I) source like CuI is common, often paired with a ligand such as a diamine or a diphosphine.[10][11]

    • Substrates: This method can be particularly effective for the amination of aryl and heteroaryl boronic esters.[10][12]

    • Conditions: Reactions are typically run at elevated temperatures in polar aprotic solvents like DMF or DMSO.

References
  • Takeru, I., & Takeru, F. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. RSC Publishing. Retrieved from [Link]

  • Takeru, I., & Takeru, F. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. PubMed. Retrieved from [Link]

  • Sivakumar, G., & Senthilkumar, K. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Retrieved from [Link]

  • Fiveable. (2025). N-methylaniline: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • askIITians. (2016). If there is methyl group present on ortho of anniline , then basic ch. askIITians. Retrieved from [Link]

  • Wang, C., et al. (2018). Direct Borylation of Tertiary Anilines via C–N Bond Activation. ACS Publications. Retrieved from [Link]

  • Rathod, N. B., et al. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Stack Exchange. Retrieved from [Link]

  • Fors, B. P., et al. (2017). Palladium-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Retrieved from [Link]

  • Khodja, A. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. YouTube. Retrieved from [Link]

  • Le-Criell, M., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved from [Link]

  • Rathod, N. B., et al. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved from [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Retrieved from [Link]

  • Wang, C-Y., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • Balcells, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. Retrieved from [Link]

  • Mandal, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]

  • Procter, D. J., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie. Retrieved from [Link]

  • Czylkowska, A., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Protective Groups In Organic Synthesis. ResearchGate. Retrieved from [Link]

  • PubMed. (2016). Chelation-Assisted Nickel-Catalyzed Oxidative Annulation via Double C-H Activation/Alkyne Insertion Reaction. PubMed. Retrieved from [Link]

  • Ciuffarin, E., & Loi, A. (1974). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Al-abady, M. A. (2015). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2013). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride vs. Free Base

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, solubility, and overall manufacturability. This guide provides an in-depth comparison of the anticipated stability profiles of 2-Methyl-4-(1,3-oxazol-2-yl)aniline as a hydrochloride salt versus its free base form. While specific experimental data for this particular molecule is not extensively available in public literature, this analysis is grounded in established principles of medicinal chemistry and solid-state pharmaceutics. We will explore the theoretical underpinnings for stability differences and provide detailed experimental protocols for researchers to conduct their own comparative assessments.

The Rationale for Salt Formation: Enhancing Stability

The primary motivation for forming a hydrochloride salt of an amine-containing compound like 2-Methyl-4-(1,3-oxazol-2-yl)aniline lies in enhancing its chemical and physical stability. The free aniline moiety, with its lone pair of electrons on the nitrogen atom, is susceptible to oxidative degradation. Protonation of this basic nitrogen with hydrochloric acid to form the anilinium chloride significantly mitigates this risk. By tying up the lone pair of electrons, the propensity for oxidation is markedly reduced, leading to a more stable and robust solid form with an extended shelf-life.[1]

Furthermore, salt formation often leads to a more crystalline and less hygroscopic material compared to the free base. A stable crystalline lattice reduces the molecular mobility of the API, thereby slowing down potential solid-state degradation reactions. Lower hygroscopicity, or the tendency to absorb moisture from the atmosphere, is another crucial advantage, as absorbed water can act as a plasticizer and facilitate chemical degradation.

Comparative Stability Profile: A Data-Driven Hypothesis

Based on the principles outlined above, we can hypothesize the following key differences in the stability of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride and its free base. The following table provides a representative comparison, drawing parallels from data on similar aromatic amines.

Property2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride2-Methyl-4-(1,3-oxazol-2-yl)aniline (Free Base)Rationale
Appearance White to off-white crystalline solidLikely a solid, potentially with a yellowish or brownish hue that may darken upon exposure to air and lightSalt formation often yields a more stable and highly crystalline solid. Free anilines are prone to oxidation, leading to discoloration.
Chemical Stability HighModerate to LowProtonation of the aniline nitrogen in the hydrochloride salt significantly reduces its susceptibility to oxidative degradation.[1]
Thermal Stability Higher decomposition temperatureLower decomposition temperatureThe ionic nature of the salt results in a more stable crystal lattice with stronger intermolecular forces, requiring more energy for decomposition. For example, aniline hydrochloride has a melting point of 198°C, while aniline itself boils at 184.1°C.[2]
Hygroscopicity LowModerate to HighSalts are generally less hygroscopic than their corresponding free bases due to their more stable crystal lattice.
Potential Degradation Pathways Primarily hydrolysis of the oxazole ring under extreme pH conditions.Oxidation of the aniline moiety, hydrolysis of the oxazole ring, and potential photodecomposition.The free aniline is a primary target for oxidation. The oxazole ring can be susceptible to both acid and base-catalyzed hydrolysis.

Visualizing the Stability Relationship

G cluster_0 2-Methyl-4-(1,3-oxazol-2-yl)aniline cluster_1 Stability Attributes FreeBase Free Base ChemStab Chemical Stability (vs. Oxidation) FreeBase->ChemStab Lower ThermStab Thermal Stability FreeBase->ThermStab Lower Hygro Hygroscopicity FreeBase->Hygro Higher Salt Hydrochloride Salt Salt->ChemStab Higher Salt->ThermStab Higher Salt->Hygro Lower

Caption: Relationship between form and stability.

Experimental Protocols for Stability Assessment

To empirically validate the hypothesized stability differences, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for this assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine and compare the thermal stability of the hydrochloride salt and the free base.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample (either the hydrochloride salt or the free base) into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is indicative of thermal stability.

Expected Outcome: The hydrochloride salt is expected to exhibit a higher onset temperature of decomposition compared to the free base, indicating greater thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To characterize and compare the solid-state properties, such as melting point and crystallinity, of the two forms.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.

  • Record the heat flow to the sample relative to the reference.

  • Analyze the DSC thermogram to identify endothermic events, such as melting. A sharp melting peak is indicative of a crystalline material.

Expected Outcome: The hydrochloride salt is expected to show a sharp, higher-temperature melting endotherm, confirming its crystalline nature and higher thermal stability. The free base may have a lower melting point or exhibit a broader peak if it is less crystalline.

Dynamic Vapor Sorption (DVS)

Objective: To assess and compare the hygroscopicity of the hydrochloride salt and the free base.

Apparatus: A dynamic vapor sorption analyzer.[3][4]

Procedure:

  • Place a known mass of the sample (typically 10-20 mg) on the DVS microbalance.

  • Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).

  • At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold.

  • After reaching 90% RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the change in mass (%) as a function of RH.

Expected Outcome: The free base is anticipated to absorb more moisture at higher humidity levels compared to the hydrochloride salt, demonstrating higher hygroscopicity.

Caption: Experimental workflow for stability comparison.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and products under various stress conditions.

Methodology:

Forced degradation studies should be conducted on both the hydrochloride salt and the free base in parallel.

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Analyze the samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Oxidative Degradation:

    • Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

    • Maintain a dark control sample under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation (Solid State):

    • Expose the solid compound to elevated temperatures (e.g., 80 °C) for an extended period.

    • Analyze the sample by HPLC to assess for degradation.

Expected Outcome: The free base is expected to show more significant degradation under oxidative conditions compared to the hydrochloride salt. Both forms may exhibit some degradation under hydrolytic and photolytic stress, potentially through cleavage of the oxazole ring. The identification of degradation products is crucial for understanding the stability limitations of the molecule.

Conclusion

The conversion of 2-Methyl-4-(1,3-oxazol-2-yl)aniline to its hydrochloride salt is a scientifically sound strategy to enhance its overall stability. The protonation of the aniline nitrogen is expected to significantly improve its resistance to oxidative degradation, while the formation of a crystalline salt should lead to better thermal stability and lower hygroscopicity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and confirm these stability advantages. A thorough understanding of the stability profile of both the free base and its salt form is paramount for making informed decisions during drug development, leading to the selection of a more stable and reliable drug candidate.

References

  • Australian Government Department of Health and Aged Care. (2023). Aniline and its salts - Evaluation statement. Available at: [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Ruso, J. M., et al. (2017). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Journal of Surfactants and Detergents.
  • ResearchGate. (n.d.). DSC thermogram of N-salicylideneaniline aniline over two heating and cooling cycles. Available at: [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • ResearchGate. (n.d.). (i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,.... Available at: [Link]

  • Seven Star Pharmaceutical Services. (n.d.). Dynamic Vapor Sorption (DVS) Analyses. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon, France: IARC.
  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry.
  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses.
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Available at: [Link]

  • Huang, Y., et al. (2025). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy & Fuels.
  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses.
  • LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • Cheméo. (n.d.). Aniline hydrochloride. Available at: [Link]

  • Senieer. (n.d.). Specific Application Of DVS In Pharmaceutical Research. Available at: [Link]

  • Crystalline Cloud. (2026). Applications of Dynamic Moisture Adsorption in Crystal Research. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Ruso, J. M., et al. (2017). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Journal of Surfactants and Detergents.
  • ResearchGate. (n.d.). DSC thermogram of N-salicylideneaniline aniline over two heating and cooling cycles. Available at: [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
  • International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon, France: IARC.
  • Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry.
  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses.
  • LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • Cheméo. (n.d.). Aniline hydrochloride. Available at: [Link]

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Comparative

Comparative Reactivity Guide: 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride and Its Isomers

Executive Summary & Biological Relevance In modern drug discovery, functionalized anilines are critical building blocks for synthesizing kinase inhibitors and microtubule-targeting agents. Specifically, derivatives of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

In modern drug discovery, functionalized anilines are critical building blocks for synthesizing kinase inhibitors and microtubule-targeting agents. Specifically, derivatives of the 2-methyl-oxazole scaffold are heavily utilized as cis-constrained analogues of Combretastatin A-4 (CA-4), acting as potent inhibitors of tubulin polymerization .

As a Senior Application Scientist, I frequently observe that researchers treat positional isomers of these scaffolds as chemically equivalent during early-stage library synthesis. However, the reactivity of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride differs drastically from its 3-methyl and 5-oxazolyl isomers. This guide deconstructs the structural causality behind these differences and provides self-validating protocols to optimize their use in complex coupling reactions.

Structural Causality: Steric vs. Electronic Effects

The reactivity of substituted anilines is dictated by a delicate interplay of inductive effects, resonance, and steric constraints. Understanding these forces is essential for predicting reaction outcomes.

  • The "Ortho-Effect" and Amine Inversion: In the target compound, the methyl group at the 2-position (ortho to the amine) creates significant steric hindrance. This physical crowding increases the amine inversion barrier, forcing the amino group into a non-planar configuration . This distortion sterically shields the nitrogen lone pair, drastically reducing its nucleophilicity during acyl transfer reactions .

  • Oxazole Resonance and Coplanarity: The oxazole ring acts as an electron-withdrawing group via resonance. In the 3-methyl isomer (3-Methyl-4-(1,3-oxazol-2-yl)aniline), the methyl group is ortho to the oxazole ring. This creates a severe steric clash, twisting the oxazole out of coplanarity with the phenyl ring. This disruption of π -conjugation diminishes the electron-withdrawing effect, rendering the amine in the 3-methyl isomer significantly more nucleophilic than the 2-methyl counterpart.

StructuralCausality Core 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride Steric Ortho-Methyl Group (Steric Hindrance) Core->Steric Electronic Para-Oxazole Ring (Electron Withdrawing) Core->Electronic AmineInv Increased Amine Inversion Barrier Steric->AmineInv NucDrop Decreased Nucleophilicity Electronic->NucDrop AmineInv->NucDrop Amide Slow Amide Coupling NucDrop->Amide Cross Requires Bulky Pd-Ligands NucDrop->Cross

Logical flow of how steric and electronic effects dictate the reactivity of the target scaffold.

Quantitative Reactivity Profiling

To objectively compare these isomers, we evaluate their performance across standard medicinal chemistry transformations. The data below illustrates how the structural causality translates into empirical yields.

Compound IsomerAmide Coupling Yield (1h)*Buchwald-Hartwig (BINAP)Buchwald-Hartwig (BrettPhos)Oxazole-Phenyl Coplanarity
2-Methyl-4-(oxazol-2-yl)aniline 45%15%92%High (Unrestricted)
3-Methyl-4-(oxazol-2-yl)aniline 88%85%89%Low (Steric Clash)
2-Methyl-5-(oxazol-2-yl)aniline 48%18%90%High (Unrestricted)

*Conditions: 1.0 eq aniline, 1.2 eq benzoyl chloride, 3.0 eq DIPEA, DMF, 25 °C.

Key Insight: The 2-methyl isomers fail completely in cross-coupling when using standard ligands (BINAP) due to the inability of the crowded palladium intermediate to undergo reductive elimination. Switching to a sterically accommodating ligand (BrettPhos) restores the yield.

Self-Validating Experimental Methodologies

A robust protocol must contain internal checks to ensure that a failed reaction is due to the substrate's inherent chemistry, not procedural errors (e.g., incomplete free-basing of the hydrochloride salt).

Protocol 1: Competitive Kinetic Amide Coupling

Objective: Quantify the nucleophilic penalty of the ortho-methyl group. Causality: By using a standardized electrophile in a pseudo-first-order setup, we isolate the nucleophilic bottleneck. The immediate acid quench ensures the kinetic snapshot is perfectly preserved.

  • In Situ Free-Basing: Suspend 0.10 mmol of the aniline hydrochloride salt and 0.05 mmol of biphenyl (internal standard) in 1.0 mL anhydrous DMF. Add 0.30 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: A 3-fold excess of DIPEA guarantees complete neutralization of the HCl salt and acts as an acid scavenger for the subsequent reaction.

  • Initiation: Cool the vial to 0 °C and add 0.12 mmol of benzoyl chloride dropwise. Stir vigorously.

  • Kinetic Sampling & Quenching: At exactly 10, 30, 60, and 120 minutes, extract a 10 µL aliquot. Immediately inject this into a vial containing 990 µL of 50:50 Acetonitrile:Water with 0.5% Trifluoroacetic acid (TFA). Causality: The TFA instantly protonates the remaining free aniline, completely halting the nucleophilic attack and freezing the reaction state.

  • Quantification: Analyze via HPLC-UV at 254 nm. Self-Validation Mechanism: The biphenyl internal standard peak area must remain constant across all time points. If it varies, the injection volume or extraction was flawed, and the data point must be discarded.

Protocol 2: Sterically Demanding Buchwald-Hartwig Amination

Objective: Overcome the ortho-effect in C-N cross-coupling. Causality: Standard ligands fail because the intermediate palladium complex cannot easily undergo reductive elimination when crowded by the ortho-methyl group. BrettPhos is explicitly designed to accommodate bulky primary amines.

  • Preparation: In a glovebox, charge a vial with the aniline hydrochloride (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) and seal the vial.

  • Heating: Heat at 100 °C for 12 hours. Self-Validation Mechanism: Run a parallel control reaction using an unhindered substrate (e.g., 4-(1,3-oxazol-2-yl)aniline). If the control fails, the catalyst or reagents are degraded. If the control succeeds but the 2-methyl isomer fails, the failure is definitively isolated to steric hindrance.

Workflow Prep Free-Basing Hydrochloride Salt React Competitive Acylation Prep->React Quench Acidic Reaction Quenching React->Quench Analyze HPLC-UV Quantification Quench->Analyze Data Rate Constant Determination Analyze->Data

Step-by-step experimental workflow for evaluating the nucleophilic reactivity of aniline isomers.

References

  • The Synthesis of Sterically Hindered Amides | CHIMIA | [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory | Der Pharma Chemica |[Link]

Validation

A Comparative Guide to Purity Validation of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride Reference Standards

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for the identification, purity assessm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs). 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride is a key heterocyclic building block in medicinal chemistry, demanding a rigorously characterized reference standard to ensure the accuracy and reliability of analytical results.[1]

This guide provides an in-depth technical comparison of the essential analytical methodologies required to validate the purity of a 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride reference standard. We will move beyond procedural lists to explore the scientific rationale behind method selection, the interplay between different analytical techniques, and the logic of deriving a comprehensive purity value. This document is intended for researchers, analytical scientists, and quality control professionals who rely on well-characterized reference materials to drive drug development programs forward.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a substance of established purity and identity, intended for use in specified analytical procedures.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate that reference standards be of the highest possible purity and thoroughly characterized.[3][4] This is because the reference standard serves as the benchmark against which all subsequent batches of the API are measured. Any inaccuracy in the assigned purity of the standard will propagate, leading to erroneous results in assays and impurity profiling.

There are two main categories of reference standards:

  • Primary Reference Standard: A substance shown through extensive analytical testing to be authentic material of high purity.[3] Its value is accepted without comparison to another standard.

  • Secondary (or Working) Reference Standard: A substance whose purity and identity are established by comparison to a primary reference standard.[5]

This guide focuses on the comprehensive set of tests required to qualify a batch of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride as a primary reference standard.

Purity Validation Workflow: A Multi-Pronged Approach

Assigning a purity value to a reference standard is not accomplished by a single technique. It requires a mass balance approach, where impurities are quantified by orthogonal (different and complementary) analytical methods. The final purity is then calculated by subtracting the sum of all identified impurities from 100%.

Purity_Validation_Workflow cluster_input Candidate Material cluster_testing Orthogonal Purity Assessment cluster_calculation Purity Assignment cluster_output Certified Standard Candidate 2-Methyl-4-(1,3-oxazol-2-yl)aniline HCl HPLC Chromatographic Purity (Organic Impurities) Candidate->HPLC Testing GC Residual Solvents Candidate->GC Testing KF Water Content Candidate->KF Testing TGA Non-Volatile Impurities (Inorganics) Candidate->TGA Testing MassBalance Mass Balance Calculation HPLC->MassBalance GC->MassBalance KF->MassBalance TGA->MassBalance CoA Certificate of Analysis (Assigned Purity) MassBalance->CoA Certification Mass_Balance_Logic cluster_impurities Quantified Impurities Total 100% Purity Assigned Purity (e.g., 99.8%) Total->Purity - Σ (Impurities) HPLC Chromatographic Impurities (e.g., 0.05%) GC Residual Solvents (e.g., 0.03%) KF Water Content (e.g., 0.10%) TGA Inorganic Residue (e.g., 0.02%)

Sources

Comparative

Benchmarking 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride in Target Binding Assays

Executive Summary The development of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. Among these, colchicine-binding site inhibitors (CBSIs) are highly sought after due to their ability to c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. Among these, colchicine-binding site inhibitors (CBSIs) are highly sought after due to their ability to circumvent P-glycoprotein-mediated multidrug resistance—a common limitation of taxanes and vinca alkaloids [1].

This guide provides a rigorous benchmarking analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride and its derivatives. Acting as cis-constrained analogues of the potent natural product Combretastatin A-4 (CA-4), these oxazole-based scaffolds offer enhanced chemical stability while retaining potent tubulin-destabilizing properties [2]. The hydrochloride salt formulation is particularly critical in assay environments, as it provides superior aqueous solubility, mitigating the precipitation artifacts often observed with highly lipophilic stilbene derivatives during 37°C kinetic assays.

Mechanistic Rationale: Targeting the Colchicine Binding Site

Microtubules are highly dynamic polymers composed of α and β -tubulin heterodimers. The dynamic instability of these structures is driven by GTP hydrolysis and is essential for mitotic spindle formation.

Derivatives of 2-Methyl-4-(1,3-oxazol-2-yl)aniline bind directly to the colchicine site located at the intra-dimer interface of β -tubulin [3]. By occupying this pocket, the compound sterically hinders the conformational changes necessary for curved tubulin dimers to straighten and incorporate into the growing microtubule lattice. This thermodynamic blockade prevents GTP-dependent assembly, leading to rapid microtubule depolymerization, prolonged G2/M cell cycle arrest, and ultimately, apoptosis [4].

MOA A 2-Methyl-oxazole Derivative B Colchicine Site (β-Tubulin) A->B Binds intra-dimer interface C Inhibition of Tubulin Polymerization B->C Blocks GTP- dependent assembly D Microtubule Destabilization C->D E G2/M Cell Cycle Arrest D->E Mitotic Spindle Failure F Apoptosis E->F

Figure 1: Mechanism of action for 2-Methyl-oxazole derivatives via colchicine site binding.

Comparative Performance Data

To establish the efficacy of the 2-Methyl-oxazole scaffold, we benchmark its performance against established MTAs: Combretastatin A-4 (a structural relative), Colchicine (the binding site namesake), and Paclitaxel (a microtubule stabilizer).

In Vitro Tubulin Polymerization Inhibition

The primary biochemical validation of a CBSI is its ability to inhibit the cell-free assembly of purified tubulin. As shown in Table 1, the representative 2-Methyl-oxazole derivative demonstrates an IC50 comparable to that of CA-4, indicating high-affinity target engagement [2].

CompoundMechanism of ActionTarget SiteIC50 / EC50 (µM)
2-Methyl-oxazole derivative DestabilizerColchicine~1.8 µM
Combretastatin A-4 (CA-4) DestabilizerColchicine~2.1 µM
Colchicine DestabilizerColchicine~2.68 µM
Paclitaxel (Taxol) StabilizerTaxaneEC50 ~11.0 µM*

*Note: Paclitaxel promotes assembly; value represents the effective concentration to reach 50% maximum polymerization enhancement.

Antiproliferative Activity Across Cancer Cell Lines

Target engagement translates directly into potent cytotoxicity. The oxazole scaffold maintains low-nanomolar efficacy across multiple human cancer cell lines, successfully matching the potency profile of CA-4 without the isomerization liabilities inherent to CA-4's cis-stilbene double bond [2].

Cell Line (Origin)2-Methyl-oxazole deriv. IC50 (nM)CA-4 IC50 (nM)Paclitaxel IC50 (nM)
HeLa (Cervical Cancer)8.5 ± 1.25.2 ± 0.82.1 ± 0.4
HT-29 (Colon Cancer)18.4 ± 2.115.0 ± 1.53.5 ± 0.6
K-562 (CML Leukemia)4.2 ± 0.52.8 ± 0.31.5 ± 0.2

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating strict thermodynamic controls and mechanistic counter-screens, researchers can definitively confirm on-target CBSI activity.

Tubulin Polymerization Assay (Turbidimetric)

Causality & Expert Insight: Tubulin heterodimers undergo cold-induced depolymerization. By strictly maintaining reagents on ice, we prevent premature, spontaneous assembly. The rapid shift to 37°C thermodynamically drives the GTP-dependent polymerization. Because microtubules scatter light at 340 nm, the increase in absorbance serves as a direct, real-time quantitative measure of polymer mass [5].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve purified bovine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Critical: Keep strictly at ≤ 4°C.

  • Compound Plating: Add 10 µL of 10X concentrated test compounds (2-Methyl-oxazole derivative, CA-4, Paclitaxel) into a pre-chilled 96-well half-area clear microplate. Include a DMSO vehicle control (final concentration ≤ 1%).

  • Reaction Initiation: Rapidly dispense 90 µL of the cold tubulin/GTP mixture into each well.

  • Kinetic Reading: Immediately transfer the plate to a spectrophotometer pre-warmed to exactly 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • System Validation: The vehicle control must yield a standard sigmoidal assembly curve (nucleation, elongation, and steady-state phases). Paclitaxel must eliminate the nucleation lag phase (positive enhancement), while the oxazole derivative should flatten the curve dose-dependently.

Workflow Step1 1. Reagent Prep (Ice) Tubulin + GTP + Buffer Step2 2. Compound Addition Serial Dilutions Step1->Step2 Maintain ≤ 4°C Step3 3. Initiation (37°C) Temperature Shift Step2->Step3 Transfer to pre-warmed reader Step4 4. Kinetic Reading Absorbance (340 nm) Step3->Step4 Read every 1 min for 60 mins Step5 5. Data Analysis Calculate IC50 Step4->Step5 Plot Vmax vs [Inhibitor]

Figure 2: Workflow for the kinetic tubulin polymerization assay.

Colchicine Competitive Binding Assay (EBI Crosslinking)

Causality & Expert Insight: To prove that the oxazole derivative specifically binds the colchicine site in a live-cell environment, we utilize N,N'-ethylene-bis(iodoacetamide) (EBI). EBI selectively crosslinks Cys-239 and Cys-354 on β -tubulin, creating an adduct that migrates faster on an SDS-PAGE gel. If a compound occupies the colchicine site, it sterically shields these cysteine residues, preventing crosslinking and restoring the normal, slower-migrating β -tubulin band [6].

Step-by-Step Protocol:

  • Cell Treatment: Seed HeLa cells in 6-well plates ( 1×106 cells/well). Incubate with the 2-Methyl-oxazole derivative (0.1 µM - 5 µM) or Colchicine (positive control, 1 µM) for 2 hours at 37°C.

  • EBI Crosslinking: Add EBI to a final concentration of 100 µM directly to the culture media. Incubate for an additional 1.5 hours.

  • Lysis & SDS-PAGE: Wash cells with cold PBS and lyse using RIPA buffer. Resolve 20 µg of total protein per lane on an 8% SDS-PAGE gel.

  • Western Blotting: Transfer to a PVDF membrane and probe with an anti- β -tubulin primary antibody.

  • System Validation: Vehicle-treated cells must show two distinct bands (the faster EBI-adduct and the normal band). Successful colchicine-site occupancy by the oxazole derivative will dose-dependently collapse the lower band into the upper band.

Cell Viability (MTT) Assay

Causality & Expert Insight: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because MTAs arrest cells in mitosis leading to delayed apoptosis, a minimum 48-to-72-hour incubation is required to accurately capture the phenotypic endpoint of tubulin destabilization [2].

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (e.g., K-562) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence (if using adherent lines like HeLa).

  • Treatment: Apply serial dilutions of the 2-Methyl-oxazole derivative (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO2​ .

  • MTT Conversion: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours until intracellular purple crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis (normalized to untreated controls).

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. ACS Publications.[Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC / NIH.[Link]

  • Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. ResearchGate. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride

As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant but scientifically rigorous and fundamentally safe. Handling novel chemical entities like 2-Methyl-4-(1,3-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure your laboratory operations are not only compliant but scientifically rigorous and fundamentally safe. Handling novel chemical entities like 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride requires moving beyond generic safety data sheets (SDS) and implementing a self-validating system of physical and chemical controls.

This compound is a specialized synthetic intermediate frequently utilized in the development of antitubulin agents and Combretastatin A-4 (CA-4) analogs [1]. Because it is a hydrochloride salt of an aniline derivative, it presents unique logistical and safety challenges that must be managed with precision.

Toxicological Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the pharmacokinetics of the hazard. Aniline hydrochlorides are highly water-soluble, meaning they readily dissolve in sweat or mucosal membranes, facilitating rapid systemic absorption. Once in the bloodstream, aniline derivatives undergo hepatic N-hydroxylation. These metabolites oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, causing methemoglobinemia —a condition that severely impairs oxygen transport and leads to cellular hypoxia[2].

ToxicityPathway A Exposure (Inhalation/Dermal) B Systemic Absorption of Aniline HCl A->B C Hepatic Metabolism (N-hydroxylation) B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia & Cellular Hypoxia D->E

Mechanistic pathway of aniline hydrochloride derivative-induced methemoglobinemia and hypoxia.

Quantitative Operational Parameters

The following table summarizes the quantitative physical and operational data required to handle this compound safely. By establishing strict numerical thresholds, we remove ambiguity from the safety protocol.

ParameterSpecification / ValueCausality & Operational Implication
Physical State Crystalline Solid / PowderHigh risk of aerosolization. Never handle outside of containment.
Hood Face Velocity 80 – 100 feet per minute (fpm)Optimal airflow captures fine particulates without causing turbulence that could blow powder out of the sash.
Inner Glove Thickness ≥ 4 mil (Nitrile)Provides baseline tactile sensitivity for delicate weighing tasks.
Outer Glove Thickness ≥ 8 mil (Butyl Rubber / Nitrile)Prevents breakthrough of lipophilic free-base forms if the salt dissociates.
Decontamination pH Mildly Acidic (pH 4-5)Keeps the aniline derivative in its ionized, water-soluble salt form for easier surface removal.

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy must be a self-validating system. We do not just wear layers; we wear layers designed to alert us to breaches before exposure occurs, grounded in OSHA standards for highly toxic particulates[3].

  • Hand Protection (Double-Gloving): Wear a 4-mil brightly colored inner nitrile glove and an 8-mil dark outer nitrile or butyl rubber glove. Causality: This creates a visual breach detection system. If the outer glove tears during a procedure, the bright inner glove immediately signals the operator to halt work and change gloves, ensuring the primary barrier to the skin is never compromised.

  • Eye/Face Protection: ANSI Z87.1 compliant splash goggles combined with a full face shield. Causality: The hydrochloride salt is a severe ocular irritant. A face shield prevents airborne microscopic dust from settling on the porous skin of the face and neck during transfer operations.

  • Respiratory Protection: N95 or P100 particulate respirator (minimum) if transferring sealed containers. Causality: Hydrochloride salts generate fine, easily inhalable dust. P100 filters block 99.97% of airborne particulates, neutralizing the primary route of acute exposure.

  • Body Protection: Tyvek® disposable coveralls over a flame-retardant lab coat. Causality: Standard woven cotton lab coats trap microscopic powders. Tyvek provides a smooth, impenetrable barrier that prevents delayed dermal absorption via sweat dissolution.

Step-by-Step Handling & Dissolution Protocol

The goal of this protocol is to transition the chemical from a high-risk dry powder to a lower-risk liquid solution as rapidly and safely as possible.

  • Pre-Operation Verification: Verify the face velocity of the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood is between 80-100 fpm.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing spatula, weigh boat, and the exterior of the chemical bottle. Causality: Hydrochloride powders are highly susceptible to static charge, which can cause the powder to violently aerosolize upon opening the cap.

  • Primary Containment: Open the vial only within the deepest working zone of the hood (at least 6 inches behind the sash).

  • Transfer & Weighing: Slowly transfer the powder using a micro-spatula. Cap the source bottle immediately after removing the required mass to minimize the exposed surface area.

  • In-Situ Dissolution (Critical Step): Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO) directly to the weigh boat or transfer tube within the hood. Causality: Once the compound is in solution, the inhalation hazard is effectively neutralized, shifting the risk profile strictly to manageable dermal/splash hazards.

  • Decontamination: Wipe down the exterior of the sealed solution vial with a 10% bleach solution before removing it from the hood.

Spill Response and Decontamination Plan

In the event of a powder spill, immediate containment is critical to prevent HVAC distribution of the toxic dust. Never dry-sweep a chemical powder.

SpillResponse S1 Spill Identified (Solid Powder) S2 Evacuate Area & Assess Volume S1->S2 S3 Don Maximum PPE (Respirator, Gloves) S2->S3 S4 Mist with Solvent (Prevent Dust) S3->S4 S5 Wipe with Pads (Inward Sweeping) S4->S5 S6 Decontaminate (Acid Wash/Bleach) S5->S6 S7 Seal in Hazmat (Label: Toxic) S6->S7

Step-by-step spill response and decontamination workflow for aniline hydrochloride powder.

Execution Steps:

  • Isolate: Immediately halt work, alert personnel in the vicinity, and restrict access to the area.

  • Wet-Wipe Method: Lightly mist the spilled powder with a compatible solvent (e.g., water or 70% ethanol) to bind the particulates. Causality: Dry sweeping aerosolizes the powder, exponentially increasing the inhalation hazard and contamination radius.

  • Absorb: Place absorbent pads over the wetted spill. Work from the perimeter inward to prevent spreading.

  • Chemical Neutralization: Wash the surface with a dilute acidic solution (e.g., 1% acetic acid) to ensure the amine remains in its ionized, water-soluble salt form, followed by a thorough water rinse.

  • Verification: Swab the area and analyze via UV-Vis or LC-MS (if working in a GMP/GLP environment) to validate complete decontamination.

Waste Disposal Logistics

  • Segregation: Collect all solid waste (contaminated gloves, weigh boats, Tyvek suits, and spill pads) in a dedicated, clearly labeled "Toxic Solid Waste - Aniline Derivatives" biohazard/chemical waste bin.

  • Liquid Waste: Store liquid waste (e.g., DMSO solutions containing the compound) in high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizers or acids, as exothermic reactions or toxic gas release can occur [4].

  • Manifesting: Label the waste manifest with the specific chemical name, noting the hazards: "Toxic, Irritant, Environmental Hazard."

By integrating these self-validating protocols and understanding the chemical causality behind each safety measure, your laboratory can confidently and safely handle 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride, ensuring both operator safety and the integrity of your drug development assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8870, Aniline hydrochloride." PubChem.[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment." OSHA.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
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2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride
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